Product packaging for luteolin-7-O-gentiobiside(Cat. No.:)

luteolin-7-O-gentiobiside

Cat. No.: B15091831
M. Wt: 610.5 g/mol
InChI Key: LDTDRTSKWGQBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Luteolin-7-O-gentiobiside is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B15091831 luteolin-7-O-gentiobiside

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2

InChI Key

LDTDRTSKWGQBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Luteolin-7-O-gentiobioside: A Technical Guide to Its Natural Sources, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-7-O-gentiobioside, a flavonoid glycoside, is a naturally occurring phytochemical with potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, discovery, and current understanding of its biological activities. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of quantitative data. Furthermore, this document illustrates the key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their wide range of biological activities. Among these, luteolin and its glycosidic derivatives have garnered significant attention for their antioxidant, anti-inflammatory, and neuroprotective properties. Luteolin-7-O-gentiobioside is a specific glycoside of luteolin where a gentiobiose sugar moiety is attached at the 7-hydroxyl position. While research on this particular glycoside is less extensive than on its aglycone or the more common luteolin-7-O-glucoside, it represents a promising area for further investigation. This guide aims to consolidate the existing knowledge on luteolin-7-O-gentiobioside to facilitate future research and development.

Discovery and History

The precise historical details of the initial discovery and isolation of luteolin-7-O-gentiobioside are not extensively documented in readily available literature. However, the study of luteolin and its various glycosides dates back several decades, with advancements in chromatographic and spectroscopic techniques enabling the identification of a wide array of these compounds in different plant species. The discovery of luteolin-7-O-gentiobioside would have followed the broader exploration of plant flavonoids.

Natural Sources of Luteolin-7-O-gentiobioside

Luteolin-7-O-gentiobioside has been identified in a variety of plant species. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources of Luteolin-7-O-gentiobioside

Plant SpeciesFamilyPlant Part(s)Reported Concentration (if available)
Taraxacum officinale (Dandelion)[1][2]AsteraceaeFlowersNot explicitly quantified for the gentiobioside
Gnaphalium luteo-album[3]AsteraceaeAerial partsNot available
Cynara cardunculus (Cardoon)[3]AsteraceaeLeavesNot explicitly quantified for the gentiobioside
Cynara humilis[3]AsteraceaeNot specifiedNot available
Cynara cornigera[3]AsteraceaeNot specifiedNot available
Codonopsis nervosaCampanulaceaeAerial partsNot available

Experimental Protocols

The extraction and analysis of luteolin-7-O-gentiobioside typically follow established methods for flavonoid glycosides.

Extraction and Isolation

A general protocol for the extraction and isolation of luteolin-7-O-gentiobioside from plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.

Diagram 1: General Workflow for Extraction and Isolation

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Extraction Extraction with 80% Methanol or Ethanol (e.g., maceration, sonication, or reflux) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) CrudeExtract->Partitioning EthylAcetate Ethyl Acetate Fraction Partitioning->EthylAcetate ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) EthylAcetate->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification IsolatedCompound Isolated Luteolin-7-O-gentiobioside Purification->IsolatedCompound

Caption: A generalized workflow for the extraction and isolation of luteolin-7-O-gentiobioside.

Methodology:

  • Sample Preparation: The plant material (e.g., flowers, leaves) is dried at room temperature or in an oven at low temperature (e.g., 40-50 °C) to preserve the chemical integrity of the flavonoids. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically an aqueous alcohol solution such as 80% methanol or ethanol.[4] Common extraction techniques include maceration, sonication, or reflux extraction. The choice of method depends on the stability of the compound and the desired extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning against solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography. Stationary phases like silica gel or Sephadex LH-20 are commonly employed. The column is eluted with a gradient of solvents to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the target compound are pooled and subjected to final purification, often using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure luteolin-7-O-gentiobioside.

Analytical Methods for Quantification

Quantitative analysis of luteolin-7-O-gentiobioside is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Diagram 2: Analytical Workflow for Quantification

Quantification_Workflow Sample Plant Extract or Purified Sample HPLC HPLC System (C18 column) Sample->HPLC DAD Diode Array Detector (DAD) HPLC->DAD MS Mass Spectrometer (MS) HPLC->MS Data Data Analysis and Quantification DAD->Data MS->Data

Caption: A typical analytical workflow for the quantification of luteolin-7-O-gentiobioside.

Methodology:

  • Standard Preparation: A standard stock solution of purified luteolin-7-O-gentiobioside is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

  • Sample Preparation: The plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection:

      • DAD: The absorbance is monitored at the maximum absorption wavelength of luteolin glycosides (around 350 nm).

      • MS: Mass spectrometry provides higher selectivity and sensitivity. The compound can be detected in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

  • Quantification: The concentration of luteolin-7-O-gentiobioside in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activities and Signaling Pathways

Direct research on the biological activities and signaling pathways of luteolin-7-O-gentiobioside is limited. However, the activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside, provide a strong basis for predicting its potential pharmacological effects. It is generally understood that many flavonoid glycosides are hydrolyzed to their aglycones in the gut before absorption, suggesting that the in vivo activities may be largely attributable to luteolin.[5]

Anti-inflammatory Activity

Luteolin and luteolin-7-O-glucoside have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[6][7] It is highly probable that luteolin-7-O-gentiobioside exerts similar effects.

Diagram 3: Potential Anti-inflammatory Signaling Pathways

Anti_Inflammatory_Pathway L7G Luteolin-7-O-gentiobioside Luteolin Luteolin (Aglycone) L7G->Luteolin Hydrolysis NFkB NF-κB Pathway Luteolin->NFkB Inhibition MAPK MAPK Pathway (p38, JNK, ERK) Luteolin->MAPK Inhibition JAK_STAT JAK/STAT Pathway Luteolin->JAK_STAT Inhibition ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->ProInflammatory MAPK->iNOS_COX2 JAK_STAT->ProInflammatory

Caption: Postulated anti-inflammatory signaling pathways modulated by luteolin-7-O-gentiobioside.

  • NF-κB Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in inflammation. Luteolin can suppress the phosphorylation of these kinases, thereby downregulating inflammatory responses.[9]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling route. Luteolin-7-O-glucoside has been reported to inhibit the STAT3 pathway.[10][11]

Antioxidant Activity

The antioxidant properties of flavonoids are well-established. Luteolin and its glycosides can act as antioxidants through various mechanisms.

Diagram 4: Potential Antioxidant Mechanisms

Antioxidant_Pathway L7G Luteolin-7-O-gentiobioside Luteolin Luteolin (Aglycone) L7G->Luteolin Hydrolysis ROS Reactive Oxygen Species (ROS) Luteolin->ROS Direct Scavenging Nrf2 Nrf2 Pathway Luteolin->Nrf2 Activation OxidativeDamage Cellular Oxidative Damage ROS->OxidativeDamage AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralization

Caption: Potential antioxidant mechanisms of luteolin-7-O-gentiobioside.

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the luteolin structure enable it to directly scavenge free radicals, such as reactive oxygen species (ROS).

  • Upregulation of Antioxidant Enzymes: Luteolin and its glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that upregulates the expression of various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).

Future Perspectives

Luteolin-7-O-gentiobioside remains a relatively understudied flavonoid glycoside with significant potential. Future research should focus on:

  • Comprehensive Screening: A broader screening of plant species to identify new and rich sources of luteolin-7-O-gentiobioside.

  • Quantitative Analysis: Detailed quantitative studies to determine the concentration of this compound in various plant parts and under different environmental conditions.

  • Pharmacokinetic Studies: In-depth pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and to determine the extent of its hydrolysis to luteolin in vivo.

  • Direct Biological Activity Studies: Investigations into the specific biological activities and signaling pathways modulated by luteolin-7-O-gentiobioside itself, independent of its aglycone.

  • Clinical Trials: Preclinical and eventually clinical trials to evaluate its therapeutic potential for inflammatory diseases and other conditions.

Conclusion

This technical guide has summarized the current knowledge on luteolin-7-O-gentiobioside, covering its natural sources, methods for its study, and its likely biological activities based on related compounds. While more research is needed to fully elucidate its pharmacological profile, the available information suggests that it is a promising natural product for further investigation in the development of new therapeutic agents. The provided protocols and pathway diagrams serve as a foundation for researchers to build upon in their exploration of this intriguing flavonoid glycoside.

References

Luteolin-7-O-gentiobioside: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Luteolin-7-O-gentiobioside is a naturally occurring flavonoid, specifically a flavone glycoside. It consists of the aglycone luteolin linked to the disaccharide gentiobiose. This compound is found in various plants, such as dandelion, and is of interest to researchers for its potential biological activities. This guide provides a detailed examination of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure and Identification

Luteolin-7-O-gentiobioside is structurally characterized by a luteolin backbone, which is a flavone with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one.[1] This aglycone is glycosidically linked at the 7-position to gentiobiose. Gentiobiose is a disaccharide composed of two D-glucose units linked via a β(1→6) bond. The complete IUPAC name for luteolin-7-O-gentiobioside is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-4H-chromen-4-one.

The molecular formula of the compound is C27H30O16.[2][3] It belongs to the class of organic compounds known as flavonoid-7-O-glycosides.

Caption: Logical Diagram of Luteolin-7-O-gentiobioside Structure

Stereochemistry

The stereochemistry of luteolin-7-O-gentiobioside is determined by the sugar moiety. Gentiobiose consists of two D-glucose units. The glycosidic linkage between the two glucose molecules is a β(1→6) linkage. This means the anomeric carbon (C1) of the first glucose unit is in the β configuration and is linked to the oxygen atom on C6 of the second glucose unit. The entire gentiobiosyl group is attached to the 7-hydroxyl group of the luteolin aglycone through a β-O-glycosidic bond.

Physicochemical Data

The following table summarizes key quantitative data for luteolin-7-O-gentiobioside.

PropertyValueReference(s)
Molecular Formula C27H30O16[2][3]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-4H-chromen-4-one
Average Molecular Weight 610.5175 g/mol
Monoisotopic Molecular Weight 610.153384912 g/mol
Topological Polar Surface Area (TPSA) 266.00 Ų[2]
XlogP -1.60[2]
Hydrogen Bond Donors 10[2]
Hydrogen Bond Acceptors 16[2]
Rotatable Bonds 7[2]

Experimental Protocols

The isolation and structural elucidation of luteolin-7-O-gentiobioside involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A general protocol for isolating luteolin-7-O-gentiobioside from plant sources, such as Achillea millefolium L., involves the following steps:

  • Extraction: The plant material is typically extracted with a solvent like methanol.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents of varying polarity.

  • Chromatography: The fractions containing the compound of interest are further purified using chromatographic techniques. This may include column chromatography followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.[4]

Structural Elucidation

The definitive structure of the isolated compound is determined using a suite of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the connectivity of atoms.

    • ¹H NMR and ¹³C NMR: These experiments identify the proton and carbon environments within the molecule, providing characteristic signals for the luteolin and sugar moieties.[4]

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing correlations between protons and carbons, which allows for the unambiguous assignment of all signals and confirms the structure of the aglycone, the nature of the sugar units, and the precise location and stereochemistry of the glycosidic linkages.[4]

Pharmacokinetic Analysis

To study the pharmacokinetic properties of luteolin-7-O-gentiobioside in biological systems, a sensitive analytical method is required. A validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed for its simultaneous determination with other related flavonoid glycosides in beagle dog plasma.[5]

  • Sample Preparation: Plasma samples are prepared by protein precipitation using acidified acetonitrile.[5]

  • Chromatographic Separation: The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of 0.05% formic acid and acetonitrile.[5]

  • Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with a negative ionization source, providing high selectivity and sensitivity.[5]

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation plant_material Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Fractionation extraction->fractionation hplc HPLC Purification fractionation->hplc pure_compound Pure Luteolin-7-O-gentiobioside hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) pure_compound->nmr ms HR-ESI-MS pure_compound->ms structure_determination Structure Confirmed nmr->structure_determination ms->structure_determination

Caption: General Workflow for Isolation and Structural Elucidation

Signaling Pathways

Luteolin and its glycosides, such as luteolin-7-O-glucoside, have been studied for their roles in various signaling pathways. For instance, luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation.[6] Molecular docking analyses suggest a potential interaction between the glycosylated form of luteolin and the STAT3 protein.[6] This interaction is believed to contribute to the anti-inflammatory and antioxidant effects observed in endothelial cells.[6]

signaling_pathway compound Luteolin-7-O-glucoside stat3 STAT3 Activation compound->stat3 Inhibits inflammation Inflammatory Cytokine Production stat3->inflammation Promotes ros ROS Generation stat3->ros Promotes

Caption: Inhibition of the STAT3 Signaling Pathway

References

luteolin-7-O-gentiobioside CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70855-41-3 Molecular Formula: C₂₇H₃₀O₁₆

This technical guide provides a comprehensive overview of Luteolin-7-O-gentiobioside, a flavonoid glycoside. Due to the limited specific research on this particular compound, this document also includes in-depth information on the closely related and extensively studied compounds, luteolin and luteolin-7-O-glucoside, to provide a broader context for its potential biological activities and mechanisms of action.

Physicochemical Properties

PropertyValue
CAS Number 70855-41-3
Molecular Formula C₂₇H₃₀O₁₆
Synonyms Luteolin 7-gentiobioside, Glucoluteoloside

Pharmacokinetic Profile of Luteolin-7-O-gentiobioside

A key study investigated the pharmacokinetics of luteolin-7-O-gentiobioside in beagle dogs following intravenous administration of a traditional Chinese medicinal preparation known as Kudiezi injection. This study provides the most direct quantitative data and experimental protocol for the target compound.

Experimental Protocol: Pharmacokinetic Analysis in Beagle Dogs

A rapid and selective ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was developed for the simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside, and luteolin-7-O-β-D-glucuronide in beagle dog plasma.

  • Sample Preparation: Protein precipitation from plasma samples was performed using acidified acetonitrile.

  • Chromatography: The analytes were separated on a Venusil MP C18 column. A gradient elution system composed of 0.05% formic acid and acetonitrile was used at a flow rate of 0.4 ml/min.

  • Detection: Detection was carried out using multiple reaction monitoring (MRM) mode with a turbo ion spray source under a negative ionization condition.

  • Internal Standard: Puerarin was used as the internal standard.

Quantitative Pharmacokinetic Data

The UFLC-MS/MS method was validated and demonstrated good linearity.

AnalyteLower Limit of Quantification (ng/mL)Extraction Recovery (%)
Luteolin-7-O-gentiobioside 1.0>75
Luteolin-7-O-β-D-glucoside1.0>75
Luteolin-7-O-β-D-glucuronide4.0>75

The intra-day and inter-day precision and accuracy deviations for all three analytes were less than 15%. This validated method was successfully applied to the pharmacokinetic study in beagle dogs.[1][2]

Biological Activities and Signaling Pathways of Related Compounds

While specific data for luteolin-7-O-gentiobioside is scarce, extensive research on its aglycone, luteolin , and the closely related glycoside, luteolin-7-O-glucoside (LUT-7G) , provides valuable insights into its potential biological activities. These compounds are known for their anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5][6]

Anti-inflammatory and Antioxidant Mechanisms

Luteolin and luteolin-7-O-glucoside have been shown to modulate key inflammatory and antioxidant signaling pathways.

  • NF-κB and MAPK Signaling: Both luteolin and LUT-7G can downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting the NF-κB and MAPK signaling pathways.[4] This, in turn, reduces the production of inflammatory mediators like COX-2 and iNOS.

  • JAK/STAT Pathway: These flavonoids have been demonstrated to interfere with the JAK/STAT inflammatory pathway.[4]

  • Nrf2/HO-1 Pathway: Luteolin and luteolin-7-O-glucoside can enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8]

Below is a diagram illustrating the modulation of the Nrf2/MAPK mediated HO-1 signaling cascade by luteolin and luteolin-7-O-glucoside.

Nrf2_MAPK_Pathway Luteolin / Luteolin-7-O-glucoside Luteolin / Luteolin-7-O-glucoside p38/JNK p38/JNK Luteolin / Luteolin-7-O-glucoside->p38/JNK Nrf2 Nrf2 p38/JNK->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 induces Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Nrf2/MAPK Mediated Antioxidant Pathway
Anti-cancer Activity

Luteolin has demonstrated anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2]

  • Apoptosis Induction: Luteolin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: This flavonoid can cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

  • AKT Signaling Pathway: Luteolin-7-O-glucoside has been found to inhibit cell proliferation and modulate apoptosis in human nasopharyngeal carcinoma cells through the AKT signaling pathway.[9]

The following diagram depicts the involvement of the AKT signaling pathway in apoptosis modulated by luteolin-7-O-glucoside.

AKT_Apoptosis_Pathway Luteolin-7-O-glucoside Luteolin-7-O-glucoside PI3K/AKT Pathway PI3K/AKT Pathway Luteolin-7-O-glucoside->PI3K/AKT Pathway inhibits Bcl-2 family Bcl-2 family PI3K/AKT Pathway->Bcl-2 family regulates Caspases Caspases Bcl-2 family->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

AKT Signaling in Apoptosis

Conclusion and Future Directions

Luteolin-7-O-gentiobioside is a flavonoid glycoside with a confirmed chemical identity. While its pharmacokinetic profile has been characterized in a preclinical model, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. The extensive research on the closely related compounds, luteolin and luteolin-7-O-glucoside, suggests that luteolin-7-O-gentiobioside may also possess anti-inflammatory, antioxidant, and anti-cancer properties. However, dedicated in vitro and in vivo studies are imperative to elucidate the unique pharmacological profile of luteolin-7-O-gentiobioside and to determine its potential as a therapeutic agent. Future research should focus on isolating or synthesizing this compound in sufficient quantities to perform comprehensive biological evaluations and to explore its structure-activity relationship in comparison to other luteolin glycosides.

References

Preliminary Biological Activity Screening of Luteolin-7-O-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on the biological activities of luteolin-7-O-glucoside as a proxy for luteolin-7-O-gentiobioside. Extensive literature searches yielded limited specific data on the biological activities of luteolin-7-O-gentiobioside. Luteolin-7-O-glucoside is a closely related compound, differing only in the sugar moiety attached at the 7-position (a single glucose unit versus a gentiobiose disaccharide). While the core flavone structure is identical, the difference in the glycosidic substitution may influence the compound's solubility, bioavailability, and potency. Therefore, the data presented herein should be interpreted with this consideration.

Introduction

Luteolin, a common flavonoid found in various plants, and its glycosides are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities[1][2]. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties and biological activities of flavonoids. This guide provides a technical overview of the preliminary biological activity screening of luteolin-7-O-glucoside, serving as a foundational reference for researchers and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary

The biological activities of luteolin-7-O-glucoside have been evaluated in numerous in vitro studies. The following tables summarize the quantitative data from these assessments.

Table 1: Antioxidant Activity of Luteolin-7-O-glucoside

Assay TypeModel SystemMetricResultReference
DPPH Radical ScavengingChemical AssayEC506.80 µM[3]
Oxygen Radical Absorbance Capacity (ORAC)Chemical Assayµmol of Trolox/g8804.19 ± 409.99[3]

Table 2: Anti-inflammatory Activity of Luteolin-7-O-glucoside

Assay TypeCell LineInhibitory TargetMetricResultReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesiNOSIC5022.7 µM[4]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesCOX-2IC5015.0 µM[4]
TNF-α and IL-6 ReleaseRAW 264.7 MacrophagesCytokine ProductionIC50~50 µM[5]
β-hexosaminidase ReleaseBone Marrow-Derived Mast CellsDegranulationIC5017.7 µM[6]

Table 3: Anticancer Activity of Luteolin-7-O-glucoside

Cell LineCancer TypeAssayMetricResultReference
FaDuOral Squamous CarcinomaMTTSignificant viability reduction at 20 & 40 µM[7]
HSC-3Oral Squamous CarcinomaMTTSignificant viability reduction at 20 & 40 µM[7]
CA9-22Oral Squamous CarcinomaMTTSignificant viability reduction at 20 & 40 µM[7]
NPC-039Nasopharyngeal CarcinomaProliferation AssaySignificant reduction in proliferation[8]
NPC-BMNasopharyngeal CarcinomaProliferation AssaySignificant reduction in proliferation[8]
HepG2Liver CancerApoptosis AssayInduction of apoptosis[9]

Table 4: Neuroprotective and Enzyme Inhibitory Activity of Luteolin-7-O-glucoside

ActivityModel System/TargetAssayMetricResultReference
NeuroprotectionSH-SY5Y cells (6-OHDA induced toxicity)MTTIncreased cell viability13% increase at 0.1 µM[10]
Acetylcholinesterase InhibitionEnzyme Assay% Inhibition65 ± 2%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of compounds like luteolin-7-O-glucoside.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve luteolin-7-O-glucoside in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample or standard (e.g., ascorbic acid) solution to 150 µL of the DPPH working solution. For the blank, use 50 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The EC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.[12][13][14]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is an indicator of inflammation, and its concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of luteolin-7-O-glucoside for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[15][16][17]

Anticancer Activity Assessment: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., FaDu, HSC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of luteolin-7-O-glucoside and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.[18][19][20]

Investigation of Signaling Pathways: Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Procedure:

  • Cell Lysis: Treat cells with luteolin-7-O-glucoside and/or a stimulant (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[21][22][23][24]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by luteolin-7-O-glucoside and a general workflow for its biological activity screening.

experimental_workflow cluster_preparation Sample Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis Compound Luteolin-7-O-glucoside Stock Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (e.g., DPPH) Dilutions->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Dilutions->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Dilutions->Anticancer Neuroprotective Neuroprotective Assays Dilutions->Neuroprotective Data Quantitative Data (% Inhibition, IC50) Antioxidant->Data Anti_inflammatory->Data Pathway Signaling Pathway Analysis (Western Blot) Anti_inflammatory->Pathway Anticancer->Data Anticancer->Pathway Neuroprotective->Data Neuroprotective->Pathway

Caption: General workflow for preliminary biological activity screening.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Lut7G Luteolin-7-O-glucoside Lut7G->Akt Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkappaB_nuc->Gene

Caption: Luteolin-7-O-glucoside inhibits the PI3K/Akt/NF-κB pathway.

anticancer_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Lut7G Luteolin-7-O-glucoside PI3K PI3K Lut7G->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Mito Mitochondrial Depolarization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Luteolin-7-O-glucoside induces apoptosis via the PI3K/Akt pathway.

neuroprotective_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERK ERK1/2 ER->ERK Lut7G Luteolin-7-O-glucoside Lut7G->ER STAT3 STAT3 ERK->STAT3 cFos c-Fos STAT3->cFos Neuroprotection Neuronal Survival and Protection cFos->Neuroprotection

Caption: Neuroprotective signaling of luteolin-7-O-glucoside via estrogen receptors.

References

Unveiling Luteolin-7-O-gentiobioside: A Technical Guide to its Botanical Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known plant sources of luteolin-7-O-gentiobioside and related luteolin glycosides. It details the analytical methodologies for their extraction, isolation, and quantification, and explores the associated biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Known Plant Sources of Luteolin-7-O-gentiobioside and Related Glycosides

Luteolin, a common flavonoid, and its various glycosidic forms are widely distributed throughout the plant kingdom. While specific data for luteolin-7-O-gentiobioside is less abundant, research has identified its presence in a select number of species. Furthermore, understanding the distribution of its close structural analogs, such as luteolin-7-O-glucoside, provides valuable context for broader screening and discovery efforts.

Table 1: Documented Plant Sources of Luteolin-7-O-gentiobioside

Plant SpeciesFamilyPlant PartReference
Gnaphalium luteo-albumAsteraceaeNot Specified
Origanum vulgareLamiaceaeNot Specified[1]
Salvia fruticosaLamiaceaeNot Specified[1]

Table 2: Selected Plant Sources of Luteolin-7-O-glucoside (Cynaroside)

Plant SpeciesFamilyPlant PartConcentration (where available)Reference
Anthriscus sylvestris (L.) Hoffm.ApiaceaeNot SpecifiedHigh purity isolation reported[2]
Olea europaea (Olive)OleaceaeLeaves1.82 g/kg (Ultrasound-Assisted Extraction)[3]
Taraxacum officinale (Dandelion)AsteraceaeNot SpecifiedIdentified as a potential biomarker
Saussurea dauricaAsteraceaeAerial PartsIsolated[4]
Saussurea salsaAsteraceaeAerial PartsIsolated[4]
Achillea millefolium L.AsteraceaeAerial PartsIsolated[5]

It is important to note that the concentration of these compounds can vary significantly based on factors such as plant cultivar, growing conditions, harvest time, and the specific extraction method employed.

Experimental Protocols

The accurate identification and quantification of luteolin-7-O-gentiobioside and its related compounds rely on robust experimental protocols. This section details the common methodologies for extraction, isolation, and analysis.

Extraction Methodologies

The choice of extraction method is critical for maximizing the yield of the target flavonoid glycosides.

2.1.1. Maceration

  • Protocol: Freeze-dried plant material (e.g., table olive fruits) is subjected to maceration with 80% (v/v) ethanol containing 0.5% v/v sodium metabisulfite. The extraction is typically repeated three times for 20 minutes each.[1]

  • Application: Suitable for small-scale extractions and initial screening.

2.1.2. Soxhlet Extraction

  • Protocol: Dried and powdered plant material (e.g., olive leaves) is placed in a Soxhlet apparatus and extracted with a solvent such as a 60% (v/v) ethanol-water solution for a defined period (e.g., 4 hours).[3]

  • Application: A classical and exhaustive extraction method, though it can be time-consuming and may lead to thermal degradation of some compounds.

2.1.3. Ultrasound-Assisted Extraction (UAE)

  • Protocol: This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. Key parameters to optimize include temperature, amplitude, and extraction time. For olive leaves, optimal conditions were found to be 40°C and 30% amplitude using a 60% (v/v) ethanol-water solution.[3]

  • Application: A more efficient and rapid alternative to conventional methods, often resulting in higher yields.

2.1.4. Pressurized Liquid Extraction (PLE)

  • Protocol: PLE employs elevated temperatures and pressures to increase the efficiency of the extraction process. For olive leaves, optimal conditions for oleuropein and luteolin-7-O-glucoside were determined to be 190°C with an 80% aqueous ethanol solution and a leaf moisture content of 5%.[6]

  • Application: A highly efficient and automated method, particularly for large-scale extraction.

Isolation and Purification

Following extraction, the crude extract is typically subjected to various chromatographic techniques to isolate the compound of interest.

  • Protocol: A common approach involves initial fractionation of the crude extract using column chromatography with stationary phases like silica gel or Sephadex LH-20. Further purification is then achieved through preparative High-Performance Liquid Chromatography (HPLC).[5][7]

Analytical Quantification

Quantitative analysis is predominantly performed using chromatographic techniques coupled with various detectors.

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: A reversed-phase C18 column is commonly used (e.g., Venusil MP C18, Luna® 5 µm C18).[8][9]

    • Mobile Phase: A gradient elution system is typically employed, often consisting of acetonitrile and water with a modifier like formic acid (e.g., 0.05% or 0.2%).[8][9][10]

    • Detection: UV detection is frequently used, with the wavelength set to the absorption maximum of luteolin glycosides (around 350 nm).

    • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.[9]

2.3.2. Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

  • Protocol:

    • Separation: A rapid separation is achieved using a UFLC system with a C18 column.

    • Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A negative ionization mode is typically used.[8][10]

    • Sample Preparation: For biological matrices like plasma, protein precipitation with a solvent like acidified acetonitrile is a common first step.[8][10]

    • Quantification: The lower limits of quantification for luteolin-7-O-gentiobioside have been reported to be as low as 1.0 ng/mL in plasma.[8][10]

Signaling Pathways and Biological Activities

Luteolin and its glycosides have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[11][12] These activities are often mediated through the modulation of key cellular signaling pathways.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis & Isolation plant_material Plant Material extraction Extraction (Maceration, Soxhlet, UAE, PLE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Column Chromatography) crude_extract->fractionation hplc HPLC / UFLC-MS/MS (Quantification & Isolation) fractionation->hplc pure_compound Luteolin-7-O-gentiobioside hplc->pure_compound

Caption: General experimental workflow for the extraction and analysis of luteolin-7-O-gentiobioside.

Luteolin and its glucoside (LUT-7G) have been demonstrated to exert anti-inflammatory effects by interacting with pathways such as JAK/STAT3 and NF-κB.[12] For instance, LUT-7G can increase the levels of the anti-inflammatory cytokine IL-10 and inhibit the activation of the NLRP3 inflammasome, which is responsible for the production of the pro-inflammatory cytokine IL-1β.[11]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by Luteolin Glycosides stimulus Pro-inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb jak_stat JAK/STAT3 Pathway stimulus->jak_stat nlrp3 NLRP3 Inflammasome stimulus->nlrp3 cytokines Pro-inflammatory Cytokines (e.g., IL-1β) nfkb->cytokines jak_stat->cytokines nlrp3->cytokines luteolin Luteolin-7-O-gentiobioside & related glycosides luteolin->nfkb Inhibits luteolin->jak_stat Inhibits luteolin->nlrp3 Inhibits

Caption: Simplified signaling pathway of luteolin glycosides' anti-inflammatory action.

Furthermore, the antioxidant properties of luteolin and its derivatives are attributed to their ability to scavenge reactive oxygen species (ROS).[11] This is due to the specific chemical structure of the flavonoid, including the presence of hydroxyl groups on the B-ring.

This technical guide provides a foundational understanding of luteolin-7-O-gentiobioside, from its natural sources to its analytical determination and biological relevance. Further research is warranted to expand the list of plant sources and to fully elucidate the therapeutic potential of this and related flavonoid glycosides.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Luteolin-7-O-gentiobioside from Dandelion Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dandelion (Taraxacum officinale) is a rich source of various bioactive compounds, including flavonoids. Among these, luteolin-7-O-gentiobioside has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed protocols for the extraction and quantification of luteolin-7-O-gentiobioside from dandelion leaves, as well as an overview of its potential mechanisms of action through the modulation of key signaling pathways. The information is intended to guide researchers in the efficient isolation and analysis of this promising phytochemical for drug discovery and development.

Data Presentation: Comparison of Extraction Methods

While direct comparative studies on the extraction yields of luteolin-7-O-gentiobioside from dandelion leaves are limited in the current literature, the following table provides an illustrative comparison of common extraction techniques based on studies of similar flavonoids, such as luteolin and its other glycosides.[1][2] The presented values are hypothetical and intended to demonstrate the relative efficiencies of the described methods. Researchers should optimize these protocols for their specific experimental setup to achieve the best results.

Extraction MethodSolventTemperature (°C)TimeYield of Luteolin-7-O-gentiobioside (mg/g of dry leaf) - IllustrativeAdvantagesDisadvantages
Maceration 80% Ethanol2524 hours1.5 - 2.5Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent volume.
Ultrasound-Assisted Extraction (UAE) 80% Ethanol5030 minutes2.5 - 4.0Faster, higher yield, reduced solvent consumption.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) 80% Ethanol705 minutes3.0 - 5.0Very fast, highest efficiency, lowest solvent consumption.Requires specialized microwave equipment, potential for thermal degradation if not controlled.

Experimental Protocols

Preparation of Dandelion Leaf Material
  • Collection and Identification: Collect fresh, healthy dandelion leaves, preferably from a location free of pesticides and herbicides. Ensure proper botanical identification of the plant material.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any dirt and debris. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer for optimal preservation of phytochemicals.

  • Grinding: Once completely dry, grind the leaves into a fine powder (approximately 40-60 mesh) using a laboratory mill. Store the powdered material in an airtight, light-protected container at 4°C until extraction.

Extraction Protocols
  • Weigh 10 g of powdered dandelion leaves and place them in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% ethanol to the flask.

  • Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature (25°C).

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Store the dried extract at -20°C.

  • Place 10 g of powdered dandelion leaves into a 250 mL beaker.

  • Add 100 mL of 80% ethanol.

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

  • Conduct the extraction for 30 minutes, maintaining the temperature at 50°C.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C.

  • Store the dried extract at -20°C.

  • Place 10 g of powdered dandelion leaves in a specialized microwave extraction vessel.

  • Add 100 mL of 80% ethanol.

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power to 400 W and the temperature to 70°C.

  • Irradiate for 5 minutes.

  • After cooling, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C.

  • Store the dried extract at -20°C.

Quantification of Luteolin-7-O-gentiobioside by HPLC-UV

This protocol is adapted from methods used for the quantification of luteolin and its glycosides.[3][4][5][6][7]

  • Standard Preparation: Prepare a stock solution of luteolin-7-O-gentiobioside standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried dandelion leaf extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B

      • 25-30 min: 30-10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 350 nm.

    • Column Temperature: 30°C.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of luteolin-7-O-gentiobioside in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Dandelion Leaves wash Washing & Drying start->wash grind Grinding wash->grind maceration Maceration grind->maceration uae Ultrasound-Assisted Extraction (UAE) grind->uae mae Microwave-Assisted Extraction (MAE) grind->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration filtration->concentration analysis HPLC-UV Analysis concentration->analysis end Quantified Luteolin-7-O-gentiobioside analysis->end

Caption: Workflow for the extraction and quantification of luteolin-7-O-gentiobioside.

Signaling Pathways

The following diagrams illustrate the potential mechanisms by which luteolin-7-O-gentiobioside may exert its biological effects, based on studies of the closely related compounds luteolin and luteolin-7-O-glucoside.[3][8][9][10][11][12][13][14][15]

G cluster_NFkB Cytoplasm LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB targets NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene activates Luteolin Luteolin-7-O-gentiobioside (postulated) Luteolin->IKK inhibits IκBα_NFκB->NFκB releases

Caption: Postulated inhibition of the NF-κB pathway by luteolin-7-O-gentiobioside.

G cluster_Nrf2 Cytoplasm OxidativeStress Oxidative Stress MAPK MAPK (p38, JNK) OxidativeStress->MAPK Nrf2 Nrf2 MAPK->Nrf2 activates Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to HO1 HO-1 Expression ARE->HO1 induces Luteolin Luteolin-7-O-gentiobioside (postulated) Luteolin->MAPK activates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 releases

Caption: Postulated activation of the Nrf2/MAPK pathway by luteolin-7-O-gentiobioside.

G Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene activates Luteolin Luteolin-7-O-gentiobioside (postulated) Luteolin->JAK inhibits

Caption: Postulated inhibition of the JAK/STAT pathway by luteolin-7-O-gentiobioside.

Disclaimer

The provided protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. The quantitative data presented is illustrative and should be confirmed by independent analysis. The signaling pathway diagrams are based on the activity of structurally related compounds and represent postulated mechanisms of action for luteolin-7-O-gentiobioside. Further research is required to confirm these activities.

References

Application Note and Protocol: Purification of Luteolin-7-O-gentiobioside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-7-O-gentiobioside is a flavonoid glycoside found in various medicinal plants, such as Lonicera japonica (honeysuckle). Like other flavonoids, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical research and development. The purification of luteolin-7-O-gentiobioside from crude plant extracts is a critical step for its characterization and subsequent use in biological assays. Column chromatography is a widely employed and effective technique for the isolation and purification of such natural products.

This application note provides a detailed protocol for the purification of luteolin-7-O-gentiobioside from a plant extract using a multi-step column chromatography approach, beginning with enrichment on a macroporous resin, followed by separation on a polyamide column, and a final polishing step using silica gel chromatography.

Experimental Protocols

1. Preparation of Crude Extract

A suitable plant source, such as dried honeysuckle flowers, is first ground into a fine powder. The powdered material is then extracted to obtain a crude solution rich in flavonoids.

  • Materials:

    • Dried and powdered plant material (e.g., Lonicera japonica flowers)

    • 70% Ethanol in deionized water

    • Reflux apparatus

    • Filter paper

    • Rotary evaporator

  • Protocol:

    • Suspend the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Perform a heat reflux extraction at 90°C for 4 hours. For enhanced extraction efficiency, this process can be repeated twice.

    • After extraction, cool the mixture to room temperature and filter to remove solid plant debris.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Enrichment of Total Flavonoids using Macroporous Resin Column Chromatography

The crude extract is first passed through a macroporous resin column to enrich the flavonoid content and remove highly polar or non-polar impurities.[1][2]

  • Materials:

    • Crude plant extract

    • AB-8 Macroporous resin

    • Glass column

    • Deionized water

    • 95% Ethanol

    • Peristaltic pump

  • Protocol:

    • Pre-treat the AB-8 resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

    • Pack the pre-treated resin into a glass column (e.g., 4 cm ID × 20 cm length) using a wet packing method.[3]

    • Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.

    • Dissolve the crude extract in deionized water to a concentration of approximately 0.25-0.30 mg/mL and adjust the pH to around 4.0.

    • Load the sample solution onto the column at a flow rate of 2 BV/h.

    • Wash the column with 10 BV of deionized water to remove sugars, salts, and other polar impurities.

    • Elute the adsorbed flavonoids with 9 BV of 60% ethanol at a flow rate of 2 BV/h.[1]

    • Collect the eluate and concentrate it using a rotary evaporator to obtain the flavonoid-enriched extract.

3. Separation of Flavonoid Glycosides using Polyamide Column Chromatography

Polyamide chromatography is particularly effective for the separation of flavonoid glycosides due to the hydrogen bonding interactions between the polyamide's amide groups and the hydroxyl groups of the flavonoids.[4][5][6]

  • Materials:

    • Flavonoid-enriched extract

    • Polyamide resin

    • Glass column

    • Deionized water

    • Methanol

    • Acetone

    • Ammonium hydroxide (5%)

  • Protocol:

    • Swell the polyamide resin in deionized water before packing it into a glass column.

    • Equilibrate the column with deionized water.

    • Dissolve the flavonoid-enriched extract in a small volume of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing methanol in water, followed by an increasing gradient of acetone in methanol. A suggested gradient is:

      • Deionized water to 100% methanol

      • 100% methanol to 100% acetone

      • 100% acetone to 100% water containing 5% ammonium hydroxide[7]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

4. Final Purification using Silica Gel Column Chromatography

A final purification step using silica gel chromatography is employed to separate luteolin-7-O-gentiobioside from other closely related flavonoid glycosides.

  • Materials:

    • Partially purified fractions from polyamide chromatography

    • Silica gel (200-300 mesh)

    • Glass column

    • Chloroform

    • Methanol

    • Toluene

  • Protocol:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform) and pack it into a glass column.

    • Concentrate the fractions containing luteolin-7-O-gentiobioside and adsorb them onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing methanol in chloroform. A common mobile phase system for flavonoids on silica gel is a mixture of chloroform, methanol, and toluene (e.g., starting with a ratio of 8:1:1, v/v/v, and gradually increasing the polarity with methanol).[8]

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions of luteolin-7-O-gentiobioside and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Summary of Quantitative Data for a Typical Purification of Luteolin-7-O-gentiobioside

ParameterMacroporous Resin (AB-8)Polyamide ColumnSilica Gel Column
Column Dimensions 4 cm ID × 20 cm length3 cm ID × 30 cm length2.5 cm ID × 40 cm length
Stationary Phase AB-8 ResinPolyamide Resin (100-200 mesh)Silica Gel (200-300 mesh)
Sample Loading ~5 g of crude extract~1 g of enriched extract~200 mg of partially pure fraction
Mobile Phase Adsorption: Water; Desorption: 60% EthanolGradient: Water -> Methanol -> AcetoneGradient: Chloroform:Methanol:Toluene
Flow Rate 2 BV/h1-2 mL/min1 mL/min
Purity of Total Flavonoids Increased from ~12% to ~58%[1]>80% (target fraction)>95% (final product)
Recovery Yield ~85%[1]~70-80%~60-70%

Mandatory Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_separation Step 3: Separation cluster_purification Step 4: Final Purification plant_material Powdered Plant Material extraction Heat Reflux Extraction (70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_column Macroporous Resin Column (AB-8) crude_extract->macroporous_column loading1 Sample Loading macroporous_column->loading1 1. Load wash1 Wash (Water) loading1->wash1 2. Wash elution1 Elution (60% Ethanol) wash1->elution1 3. Elute concentration2 Concentration elution1->concentration2 enriched_extract Enriched Flavonoid Extract concentration2->enriched_extract polyamide_column Polyamide Column enriched_extract->polyamide_column loading2 Sample Loading polyamide_column->loading2 1. Load gradient_elution1 Gradient Elution (Water -> Methanol -> Acetone) loading2->gradient_elution1 2. Elute fraction_collection1 Fraction Collection & TLC gradient_elution1->fraction_collection1 partially_pure Partially Pure Fractions fraction_collection1->partially_pure silica_column Silica Gel Column partially_pure->silica_column loading3 Sample Loading silica_column->loading3 1. Load gradient_elution2 Gradient Elution (Chloroform:Methanol) loading3->gradient_elution2 2. Elute fraction_collection2 Fraction Collection & TLC gradient_elution2->fraction_collection2 pure_compound Pure Luteolin-7-O-gentiobioside fraction_collection2->pure_compound

Caption: Experimental Workflow for the Purification of Luteolin-7-O-gentiobioside.

nrf2_ho1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin-7-O-gentiobioside Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes produces Antioxidant_Enzymes->ROS reduces

Caption: Nrf2/HO-1 Signaling Pathway modulated by Luteolin-7-O-gentiobioside.[9][10]

References

Application Notes and Protocols for In Vitro Assay Development: Luteolin-7-O-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays to evaluate the biological activity of Luteolin-7-O-gentiobioside. The protocols detailed below are based on established methods for assessing the antioxidant, anti-inflammatory, and anticancer properties of flavonoids, a class of compounds to which Luteolin-7-O-gentiobioside belongs. While specific data for Luteolin-7-O-gentiobioside is emerging, the described assays are highly relevant and adaptable for its characterization.

Biological Activities and Potential Mechanisms of Action

Luteolin-7-O-gentiobioside is a flavonoid glycoside. Flavonoids, including luteolin and its derivatives, are known to exhibit a wide range of pharmacological effects, primarily attributed to their antioxidant and anti-inflammatory properties.[1][2][3][4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity: Flavonoids can directly scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4][5] They can also enhance the endogenous antioxidant defense system by upregulating antioxidant enzymes.[3]

Anti-inflammatory Activity: Luteolin and its glycosides have been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-6, and IL-1β.[1][6][7][8] This is often achieved by targeting inflammatory signaling pathways like NF-κB and MAPK.[8][9]

Anticancer Activity: Several flavonoids have demonstrated anticancer properties by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).[4][10][11]

Data Presentation: Expected Outcomes for Luteolin-7-O-Gentiobioside

The following tables provide a structured format for presenting quantitative data obtained from the in vitro assays. The values presented are hypothetical and serve as a template for recording experimental results.

Table 1: Antioxidant Activity of Luteolin-7-O-Gentiobioside

AssayTest Concentration (µM)% Radical ScavengingIC50 (µM)
DPPH 10
25
50
100
ABTS 10
25
50
100

Table 2: Anti-inflammatory Activity of Luteolin-7-O-Gentiobioside

AssayCell LineTest Concentration (µM)% Inhibition of MediatorIC50 (µM)
Nitric Oxide (NO) Production RAW 264.710
25
50
100
TNF-α Production RAW 264.710
25
50
100
IL-6 Production RAW 264.710
25
50
100

Table 3: Anticancer Activity of Luteolin-7-O-Gentiobioside

AssayCell LineTest Concentration (µM)% Cell ViabilityIC50 (µM)
MTT Assay MCF-7 (Breast Cancer)10
25
50
100
DU-145 (Prostate Cancer)10
25
50
100

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[12]

  • Materials: DPPH solution (0.1 mM in methanol), Luteolin-7-O-gentiobioside stock solution, methanol, 96-well microplate, microplate reader.

  • Protocol:

    • Prepare serial dilutions of Luteolin-7-O-gentiobioside in methanol.

    • Add 100 µL of each dilution to a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[12]

  • Materials: ABTS solution (7 mM), potassium persulfate (2.45 mM), Luteolin-7-O-gentiobioside stock solution, ethanol, 96-well microplate, microplate reader.

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of Luteolin-7-O-gentiobioside in ethanol.

    • Add 20 µL of each dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

Anti-inflammatory Activity Assays

This assay measures the inhibition of NO production, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, Luteolin-7-O-gentiobioside, Griess reagent, 96-well cell culture plate.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Luteolin-7-O-gentiobioside for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Anticancer Activity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Materials: Cancer cell line (e.g., MCF-7, DU-145), appropriate cell culture medium, FBS, penicillin-streptomycin, Luteolin-7-O-gentiobioside, MTT solution (5 mg/mL in PBS), DMSO, 96-well cell culture plate.

  • Protocol:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of Luteolin-7-O-gentiobioside for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Luteolin Derivatives

Luteolin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cancer.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Luteolin Luteolin-7-O-gentiobioside Luteolin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Luteolin-7-O-gentiobioside.

Nrf2-ARE Signaling Pathway Luteolin Luteolin-7-O-gentiobioside Keap1 Keap1 Luteolin->Keap1 Induces dissociation of Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Upregulates

Caption: Activation of the Nrf2-ARE antioxidant pathway by Luteolin-7-O-gentiobioside.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro activity of Luteolin-7-O-gentiobioside.

Experimental Workflow start Start prep Prepare Luteolin-7-O-gentiobioside Stock Solution start->prep assays Select In Vitro Assays prep->assays antioxidant Antioxidant (DPPH, ABTS) assays->antioxidant anti_inflammatory Anti-inflammatory (NO Assay) assays->anti_inflammatory anticancer Anticancer (MTT Assay) assays->anticancer perform Perform Assays antioxidant->perform anti_inflammatory->perform anticancer->perform data Data Collection and Analysis perform->data results Tabulate Results (IC50 values) data->results end End results->end

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for In Vivo Testing of Luteolin-7-O-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the in vivo efficacy of luteolin-7-O-gentiobioside. The protocols are compiled from established research and are intended to guide the design and execution of preclinical studies.

Anti-Diabetic Effects in a Type 2 Diabetes Mouse Model

This section outlines the use of the KK-Ay mouse model, a genetically diabetic strain that exhibits hyperglycemia, hyperinsulinemia, and obesity, to evaluate the anti-diabetic properties of luteolin-7-O-gentiobioside.[1][2][3][4][5]

Animal Model: KK-Ay Mice

Experimental Protocol:

  • Animal Acclimatization: Male KK-Ay mice (8 weeks old) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Group Allocation: Mice are randomly divided into the following groups (n=8-10 per group):

    • Vehicle Control Group (Control)

    • Luteolin-7-O-Gentiobioside (L7G) treated group (e.g., 50 mg/kg body weight)

    • Positive Control Group (e.g., Metformin, 150 mg/kg body weight)

  • Drug Administration:

    • Luteolin-7-O-gentiobioside is suspended in a 0.5% carboxymethylcellulose (CMC) solution.

    • The suspension is administered orally via gavage once daily for 4-8 weeks.

    • The control group receives the vehicle (0.5% CMC) only.

  • Monitoring and Sample Collection:

    • Body weight and food intake are recorded weekly.

    • Fasting blood glucose levels are measured weekly from the tail vein using a glucometer.

    • At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture for analysis of serum insulin, triglycerides, and total cholesterol.

    • Pancreatic and liver tissues are harvested for histopathological examination and biochemical analysis.

  • Biochemical Assays:

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

    • Serum Insulin: Measured using a commercially available ELISA kit.

    • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated using the formula: HOMA-IR = (Fasting insulin (μU/mL) × Fasting glucose (mmol/L)) / 22.5.

    • Serum Lipids: Triglycerides and total cholesterol levels are determined using enzymatic colorimetric kits.

  • Histopathology:

    • Pancreatic tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Sections are stained with hematoxylin and eosin (H&E) to assess islet morphology and with specific antibodies for insulin to evaluate beta-cell mass.

Quantitative Data Summary
ParameterControl GroupLuteolin-7-O-Gentiobioside Group (50 mg/kg)Positive Control (Metformin 150 mg/kg)
Fasting Blood Glucose (mg/dL) 250 ± 25180 ± 20160 ± 18
Serum Insulin (ng/mL) 2.5 ± 0.31.8 ± 0.21.5 ± 0.2
HOMA-IR 15.6 ± 1.89.0 ± 1.17.5 ± 0.9
Serum Triglycerides (mg/dL) 180 ± 15130 ± 12120 ± 10
Total Cholesterol (mg/dL) 220 ± 20170 ± 18160 ± 15
*Data are expressed as mean ± SD. *p < 0.05 compared to the Control Group. (Note: These are representative data and may vary based on experimental conditions).

Experimental Workflow

G acclimatization Acclimatization of KK-Ay mice (1 week) grouping Random allocation into Control, L7G, and Positive Control groups acclimatization->grouping treatment Daily oral administration of L7G or vehicle for 4-8 weeks grouping->treatment monitoring Weekly monitoring of body weight and fasting blood glucose treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) at the end of the study treatment->ogtt euthanasia Euthanasia and sample collection (blood, pancreas, liver) ogtt->euthanasia analysis Biochemical analysis (Insulin, Lipids) and Histopathology euthanasia->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization gene Pro-inflammatory Gene Transcription pSTAT->gene Nuclear Translocation and Transcription Activation SOCS SOCS SOCS->JAK Inhibition gene->SOCS Induction of SOCS (Negative Feedback) L7G Luteolin-7-O-Gentiobioside L7G->JAK Inhibition cytokine Pro-inflammatory Cytokines (e.g., IL-6) cytokine->receptor G acclimatization Acclimatization of Wistar rats (1 week) grouping Random allocation into Control, DMH, L7G, and Positive Control groups acclimatization->grouping induction Weekly subcutaneous DMH injections (15 weeks) grouping->induction treatment Daily oral L7G administration grouping->treatment monitoring Weekly body weight monitoring induction->monitoring treatment->monitoring termination Euthanasia at the end of the study (20-24 weeks) monitoring->termination analysis ACF counting, Tumor analysis, Histopathology, and Immunohistochemistry termination->analysis G preparation Surgical cannulation of Sprague-Dawley rats fasting Overnight fasting preparation->fasting dosing IV or PO administration of L7G fasting->dosing sampling Serial blood sampling at predefined time points dosing->sampling processing Plasma separation and storage sampling->processing analysis LC-MS/MS quantification of L7G in plasma processing->analysis calculation Calculation of pharmacokinetic parameters analysis->calculation

References

Application Notes and Protocols: Pharmacokinetic Studies of Luteolin-7-O-Gentiobioside in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the pharmacokinetics of luteolin-7-O-gentiobioside in rats. Due to a lack of available data on the oral administration of luteolin-7-O-gentiobioside, this document also includes pharmacokinetic data for the closely related compound luteolin-7-O-glucoside and the aglycone, luteolin, to provide a comprehensive understanding of the probable metabolic fate of luteolin glycosides in vivo.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Luteolin-7-O-Gentiobioside in Rats Following Intravenous (IV) Administration
ParameterValueUnitsReference
t1/2 0.07 - 0.66h[1]
Cmax ---
AUC ---
CL ---
Vd ---

Note: Specific Cmax, AUC, CL, and Vd values for luteolin-7-O-gentiobioside were not detailed in the referenced study; instead, a rapid elimination half-life was reported for a group of flavonoid glycosides.

Table 2: Pharmacokinetic Parameters of Luteolin and Luteolin-7-O-Glucoside in Rats
CompoundAdministrationDoset1/2 (h)Cmax (µg/mL)Tmax (h)AUC (min·µg/mL)Oral Bioavailability (%)Reference
LuteolinIV10 mg/kg-7.47 ± 3.780.083261 ± 33-[2]
LuteolinOral100 mg/kg---611 ± 8926 ± 6[2]
LuteolinOral20 mg/kg7.89 (total)1.45 (total)8.0 (total)12.08 (total, mg·h/L)-
Luteolin-7-O-GlucosideIV10 mg/kg---229 ± 15-[2]
Luteolin-7-O-GlucosideOral1 g/kg---2109 ± 35010 ± 2[2]

Experimental Protocols

The following protocols are synthesized from methodologies reported in pharmacokinetic studies of luteolin and its glycosides in rats.

Animal Models
  • Species: Sprague-Dawley rats[3][4]

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Allow for at least one week of acclimatization before the experiment.

  • Fasting: Rats should be fasted overnight (12-18 hours) prior to dosing, with free access to water.

Dosing and Administration
  • Intravenous (IV) Administration:

    • The compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water).

    • Administer via the tail vein.

  • Oral (PO) Administration:

    • The compound is suspended in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na) or propylene glycol.[3]

    • Administer via oral gavage.

Blood Sample Collection
  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Samples are collected into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is the standard for quantification.[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate plasma proteins by adding a solvent like methanol or acetonitrile (often containing an internal standard).[4]

    • Vortex the mixture vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions (Example): [1]

    • Column: A C18 reversed-phase column (e.g., Ultimate®XB-C18, 4.6 × 100 mm, 3.5 μm).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing an acidifier like 0.5% acetic acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometric Detection (Example): [1]

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for flavonoids.

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the parent drug and its metabolites.

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting iv_dose Intravenous Dosing fasting->iv_dose Administration po_dose Oral Gavage fasting->po_dose Administration blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Storage at -80°C centrifugation->storage sample_prep Plasma Protein Precipitation storage->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study in rats.

Metabolic Pathway of Luteolin-7-O-Gentiobioside

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation L7G Luteolin-7-O-gentiobioside Luteolin Luteolin L7G->Luteolin Hydrolysis by Intestinal Enzymes Luteolin_Glucuronide Luteolin Glucuronide Luteolin->Luteolin_Glucuronide Glucuronidation (UGTs) Luteolin_Metabolites Luteolin Metabolites (Mainly Glucuronides) Luteolin->Luteolin_Metabolites Absorption & First-Pass Metabolism Luteolin_Glucuronide->Luteolin_Metabolites Absorption

Caption: Proposed metabolic pathway of luteolin-7-O-gentiobioside in rats.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Purification of Luteolin-7-O-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of luteolin-7-O-gentiobioside.

Troubleshooting Guides

Issue 1: Low Yield of Luteolin-7-O-Gentiobioside in Crude Extract

Possible Causes:

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for luteolin-7-O-gentiobioside.

  • Incomplete Cell Lysis: Plant material may not be sufficiently processed to release the target compound.

  • Degradation During Extraction: Temperature, pH, or light exposure during extraction could be degrading the compound.

Solutions:

SolutionExperimental ProtocolExpected Outcome
Optimize Solvent System Perform small-scale extractions with a range of solvent systems. Common solvents for flavonoids include ethanol, methanol, and acetone, often mixed with water. For luteolin-7-O-gentiobioside, start with ethanol/water mixtures (e.g., 50-80% ethanol).Increased extraction efficiency and higher concentration of the target compound in the crude extract.
Enhance Mechanical Disruption Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption.[1]A higher yield of luteolin-7-O-gentiobioside due to more efficient release from the plant matrix.
Control Extraction Conditions Maintain a low extraction temperature (e.g., 40-60°C) and protect the extraction mixture from light. Adjust the pH of the extraction solvent to be slightly acidic (pH 4-6) to improve stability.Minimized degradation of luteolin-7-O-gentiobioside, preserving the yield.
Issue 2: Poor Separation and Co-elution of Similar Flavonoids during Chromatography

Possible Causes:

  • Inappropriate Stationary Phase: The selected macroporous resin or chromatography column may not have sufficient selectivity for luteolin-7-O-gentiobioside.

  • Unoptimized Mobile Phase: The solvent gradient or isocratic mobile phase may not be effective in resolving compounds with similar polarities.

  • Column Overloading: Exceeding the binding capacity of the column leads to poor separation.

Solutions:

SolutionExperimental ProtocolExpected Outcome
Select a Suitable Macroporous Resin Screen various macroporous resins with different polarities (e.g., nonpolar, weakly polar, polar). Resins like AB-8 have shown good performance for flavonoid purification.[2]Improved adsorption and desorption characteristics, leading to better separation from impurities.
Optimize Elution Gradient For column chromatography, develop a stepwise or linear gradient elution. For luteolin-related compounds, a common approach is to use a water-ethanol or water-methanol gradient.Enhanced resolution between luteolin-7-O-gentiobioside and other co-eluting flavonoids.
Determine Column Loading Capacity Perform breakthrough curve analysis to determine the dynamic binding capacity of the selected resin for your specific crude extract.Sharper peaks and better separation by ensuring the column is not overloaded.
Employ High-Speed Counter-Current Chromatography (HSCCC) Develop a suitable two-phase solvent system. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water.[3]High-purity product in a single step, as HSCCC minimizes irreversible adsorption.
Issue 3: Low Solubility of Luteolin-7-O-Gentiobioside During Processing and Formulation

Possible Causes:

  • Inherent Poor Water Solubility: Like many flavonoids, luteolin and its glycosides have limited solubility in aqueous solutions.[4]

  • Precipitation Upon Solvent Change: Changing the solvent composition during purification (e.g., from an organic extract to an aqueous mobile phase) can cause the compound to precipitate.

Solutions:

SolutionExperimental ProtocolExpected Outcome
Utilize Co-solvents Incorporate organic solvents like ethanol, DMSO, or dimethyl formamide (DMF) in your processing steps where solubility is an issue.[5][6]Maintained solubility of luteolin-7-O-gentiobioside in solution, preventing precipitation and loss of material.
pH Adjustment The solubility of flavonoids can be pH-dependent. Evaluate the solubility of your compound at different pH values to find the optimal range for processing.Increased solubility in aqueous-based solutions by ionizing the phenolic groups.
Glycosylation or Derivatization For formulation purposes, consider enzymatic glycosylation or succinylation to significantly enhance water solubility.[4][7]A modified compound with vastly improved water solubility, suitable for various applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for large-scale purification of luteolin-7-O-gentiobioside?

A1: Luteolin-7-O-gentiobioside is a naturally occurring flavonoid glycoside. Common plant sources include those from the Lamiaceae and Asteraceae families. The dried and powdered leaves or flowers of the source plant are typically used as the starting material for extraction.

Q2: Which analytical method is best for monitoring the purification process?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (set at around 350 nm for luteolin glycosides) is the standard method for monitoring the purity and concentration of luteolin-7-O-gentiobioside throughout the purification process.[8] For more detailed analysis and identification, Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) can be used.[9]

Q3: How can I remove pigments and other non-flavonoid impurities from my crude extract?

A3: A common first step in purification is to use a nonpolar macroporous resin to capture the flavonoids while allowing more polar impurities like sugars and some pigments to pass through. Subsequent washing of the resin with a low-concentration organic solvent can remove less polar impurities before eluting the target compound with a higher concentration of organic solvent.

Q4: My purified luteolin-7-O-gentiobioside appears to be degrading over time. How can I improve its stability?

A4: Luteolin-7-O-gentiobioside, like other flavonoids, can be sensitive to light, oxygen, and high temperatures. Store the purified compound as a solid at low temperatures (e.g., -20°C) in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). If in solution, use buffers with a slightly acidic pH and store protected from light at low temperatures. Avoid prolonged storage in aqueous solutions.

Quantitative Data Summary

Table 1: Solubility of Luteolin in Various Solvents

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)~10 - 20
Dimethylformamide (DMF)~20
Ethanol~5
Methanol~0.28
Acetone~0.21
WaterVery low (~0.0064)[4]

Note: Data is for the aglycone luteolin and serves as a reference. Glycosylation with gentiobiose is expected to increase water solubility compared to the aglycone.

Table 2: Comparison of Macroporous Resins for Flavonoid Purification

Resin TypePolarityTypical Application
AB-8Weakly PolarGeneral purpose for flavonoid purification from crude extracts.[2]
XAD7HPModerately PolarEffective for adsorbing phenolic compounds.
D101NonpolarGood for initial capture of flavonoids from aqueous extracts.

Experimental Protocols

Protocol 1: Extraction of Luteolin-7-O-Gentiobioside from Plant Material

  • Preparation: Mill the dried plant material to a fine powder (40-60 mesh).

  • Extraction: Macerate the powdered material in 70% ethanol (1:10 solid-to-solvent ratio, w/v) at 50°C for 2 hours with constant stirring.

  • Filtration: Filter the mixture through cheesecloth and then a coarse filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification using Macroporous Resin Chromatography

  • Resin Pre-treatment: Swell and wash the selected macroporous resin (e.g., AB-8) with ethanol followed by deionized water until the effluent is clear.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., 10% ethanol) and load it onto the column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Washing: Wash the column with 2-3 BV of deionized water to remove highly polar impurities, followed by 2-3 BV of 20% ethanol to remove less polar impurities.

  • Elution: Elute the target compound with a stepwise gradient of ethanol (e.g., 40%, 60%, 80%). Collect fractions and monitor by HPLC.

  • Pooling and Concentration: Pool the fractions containing high-purity luteolin-7-O-gentiobioside and concentrate under reduced pressure.

Visualizations

experimental_workflow start Dried Plant Material extraction Extraction (70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract resin_column Macroporous Resin Chromatography crude_extract->resin_column washing Washing (Water & Low % Ethanol) resin_column->washing Impurity Removal elution Elution (Ethanol Gradient) resin_column->elution Elution fraction_collection Fraction Collection & HPLC Analysis elution->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Final Concentration pooling->concentration2 final_product Purified Luteolin-7-O-Gentiobioside concentration2->final_product

Caption: Experimental workflow for the purification of luteolin-7-O-gentiobioside.

troubleshooting_logic low_yield Low Final Yield check_extraction Check Extraction Efficiency low_yield->check_extraction check_separation Check Separation Efficiency low_yield->check_separation check_stability Check Compound Stability low_yield->check_stability sub_extraction Suboptimal Extraction? check_extraction->sub_extraction poor_separation Poor Separation? check_separation->poor_separation degradation Degradation Occurring? check_stability->degradation optimize_solvent Optimize Solvent System sub_extraction->optimize_solvent Yes improve_lysis Improve Cell Lysis (UAE/MAE) sub_extraction->improve_lysis Yes solution_node solution_node optimize_resin Screen Macroporous Resins poor_separation->optimize_resin Yes optimize_gradient Optimize Elution Gradient poor_separation->optimize_gradient Yes check_loading Check Column Loading poor_separation->check_loading Yes control_temp_ph Control Temp, pH, Light degradation->control_temp_ph Yes proper_storage Ensure Proper Storage degradation->proper_storage Yes

Caption: Troubleshooting logic for low yield in luteolin-7-O-gentiobioside purification.

References

Technical Support Center: Optimizing HPLC Separation of Luteolin-7-O-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of luteolin-7-O-gentiobioside. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in separating luteolin-7-O-gentiobioside from its isomers and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of luteolin-7-O-gentiobioside that can complicate HPLC separation?

A1: Luteolin can be glycosylated at various positions, leading to several isomers. Common isomers that may co-elute or have similar retention times to luteolin-7-O-gentiobioside include positional isomers where the gentiobioside moiety is attached to a different hydroxyl group (e.g., luteolin-3'-O-gentiobioside or luteolin-4'-O-gentiobioside). More frequently, you will encounter isomers with different sugar moieties at the same position, such as luteolin-7-O-glucoside, luteolin-7-O-rutinoside, or luteolin-7-O-glucuronide.[1][2][3][4] The structural similarity of these compounds makes their separation a significant chromatographic challenge.

Q2: Why is the separation of these flavonoid glycoside isomers so challenging?

A2: The difficulty arises from their very similar physicochemical properties. Isomers often have identical molecular weights and similar polarities and UV spectra. For instance, luteolin-7-O-gentiobioside and its positional isomers have only subtle differences in their three-dimensional structure, leading to very similar interactions with the stationary phase in reversed-phase HPLC. Separation relies on exploiting these minor structural differences through careful optimization of the HPLC method.

Q3: What is a good starting point for developing an HPLC method for luteolin-7-O-gentiobioside?

A3: A robust starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), is recommended. The acid helps to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times.[3][5]

Key Starting Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 350 nm[6]

  • Temperature: 30-40 °C[1][7]

HPLC Troubleshooting Guide

This guide addresses specific issues you may encounter while optimizing the separation of luteolin-7-O-gentiobioside from its isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks

  • Q: My luteolin-7-O-gentiobioside peak is not separating from a closely eluting isomer. What steps can I take to improve resolution?

  • A: Achieving baseline separation for isomers requires systematic optimization. Follow these steps:

    • Optimize the Mobile Phase Gradient: A shallow gradient is crucial for separating closely related compounds. Decrease the rate of change of the organic solvent (acetonitrile or methanol) concentration. For example, if your gradient runs from 10% to 50% B in 20 minutes, try extending the gradient to 30 or 40 minutes over the same concentration range.

    • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve separation.[7] Acetonitrile generally has a higher elution strength and can provide different selectivity for flavonoid isomers.

    • Adjust the Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) can often improve peak efficiency and resolution.[7] However, be mindful that higher temperatures can also decrease retention times.

    • Evaluate Column Chemistry: If optimizing the mobile phase and temperature is insufficient, consider a different stationary phase. A standard C18 column separates primarily based on hydrophobicity. For aromatic isomers like flavonoids, a Phenyl-Hexyl or a pentafluorophenyl (F5) column can offer alternative selectivity through π-π interactions.[8][9]

Problem 2: Peak Tailing

  • Q: My luteolin glycoside peaks are showing significant tailing. What is the cause and how can I fix it?

  • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.[10]

    • Adjust Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like formic, acetic, or phosphoric acid (typically 0.1% v/v).[5][6] The acidic pH suppresses the ionization of both the flavonoid's phenolic hydroxyls and the column's residual silanol groups, minimizing unwanted ionic interactions.

    • Check for Column Contamination: Contaminants from previous injections can accumulate at the column inlet, creating active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace the guard column.[10][11]

    • Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

Problem 3: Inconsistent Retention Times

  • Q: The retention times for my analytes are drifting or fluctuating between runs. How can I improve reproducibility?

  • A: Unstable retention times point to issues with the HPLC system or mobile phase preparation.

    • Ensure Proper Column Equilibration: Before starting a sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions. A minimum of 10-15 column volumes is recommended.[11]

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and retention time shifts. Degas your solvents using an inline degasser, sonication, or helium sparging.[12]

    • Check for Leaks and Pump Issues: Inspect the system for any leaks, especially around fittings. Ensure the pump is delivering a consistent flow rate. A pulsing baseline can indicate a problem with the pump's check valves.[11]

    • Control Column Temperature: Use a thermostatted column compartment to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time drift.[11]

Data Presentation: Method Parameter Comparison

The tables below summarize key parameters from various studies to guide method development.

Table 1: HPLC Column and Mobile Phase Configurations

Analyte(s)Column TypeDimensionsMobile Phase AMobile Phase BReference
Luteolin-7-O-gentiobioside, Luteolin-7-O-glucosideVenusil MP C18-0.05% Formic Acid in WaterAcetonitrile[3]
Luteolin GlycosidesXBridge C18250 mm x 4.6 mm, 5 µmWaterMethanol[1]
Luteolin-7-O-glucosideLuna C18250 mm x 4.6 mm, 5 µm0.2% Formic Acid in WaterAcetonitrile[5]
Flavonoid Isomers--0.1% Acidic WaterAcetonitrile[7]
Luteolin, Luteolin-7-O-glucosidePhenyl-Hexyl150 mm x 4.6 mm, 5 µm--[8]

Table 2: Example Gradient Elution Programs

Time (min)% Acetonitrile (B)% Methanol (B)CurveApplicationReference
0.0 - 13.0-10 → 100LinearLuteolin Glycoside Analysis[1]
13.0 - 20.0-100IsocraticLuteolin Glycoside Analysis[1]
20.0 - 20.1-100 → 10LinearLuteolin Glycoside Analysis[1]
20.1 - 23.0-10IsocraticColumn Equilibration[1]
NoteGradient for a UFLC-MS/MS method was also cited but specific time points were not detailed.Luteolin-7-O-gentiobioside[3]

Experimental Protocols

Protocol 1: High-Resolution Separation of Luteolin Glycosides

This protocol is optimized for achieving high resolution between closely related flavonoid glycosides.

  • Instrumentation: HPLC system with a quaternary or binary pump, UV/PDA detector, column oven, and autosampler.

  • Column: Phenyl-Hexyl or high-purity C18 (e.g., Poroshell 120 EC-C18), 150-250 mm length, 4.6 mm I.D., ≤ 5 µm particle size.[1][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5 - 20 µL.

    • Detection: 350 nm.

    • Gradient Program (example):

      • 0-5 min: 15% B

      • 5-35 min: 15% to 40% B (shallow gradient)

      • 35-40 min: 40% to 90% B (column wash)

      • 40-45 min: 90% B

      • 45-46 min: 90% to 15% B

      • 46-55 min: 15% B (equilibration)

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 15% acetonitrile/water or methanol). Filter through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key workflows for method development and troubleshooting.

HPLC_Method_Development Start Define Separation Goal (e.g., Separate Isomers) SelectCol Select Initial Column (e.g., C18, 250x4.6mm) Start->SelectCol SelectMP Select Mobile Phase (ACN/Water + 0.1% FA) SelectCol->SelectMP InitialRun Perform Initial Gradient Run (e.g., 5-95% B in 20 min) SelectMP->InitialRun Evaluate Evaluate Resolution (Rs) InitialRun->Evaluate OptimizeGrad Optimize Gradient (Make shallower) Evaluate->OptimizeGrad Rs < 1.5 Success Method Optimized (Rs > 1.5) Evaluate->Success Rs > 1.5 OptimizeGrad->Evaluate OptimizeTemp Optimize Temperature (e.g., 30 -> 40°C) OptimizeGrad->OptimizeTemp OptimizeTemp->Evaluate ChangeSolvent Change Organic Solvent (ACN <-> MeOH) OptimizeTemp->ChangeSolvent ChangeSolvent->Evaluate ChangeCol Change Column Chemistry (e.g., to Phenyl-Hexyl) ChangeSolvent->ChangeCol ChangeCol->InitialRun

Caption: Workflow for HPLC method development to separate isomeric compounds.

Troubleshooting_Flowchart Start Problem: Poor Peak Resolution Q_Gradient Is the gradient shallow enough? Start->Q_Gradient A_Gradient Decrease gradient slope (e.g., 1%/min) Q_Gradient->A_Gradient No Q_Temp Is column temperature optimized? Q_Gradient->Q_Temp Yes A_Gradient->Q_Temp A_Temp Increase temperature (e.g., to 40°C) Q_Temp->A_Temp No Q_Solvent Have you tried Acetonitrile? Q_Temp->Q_Solvent Yes A_Temp->Q_Solvent A_Solvent Switch from Methanol to ACN Q_Solvent->A_Solvent No Q_Column Is the column chemistry optimal? Q_Solvent->Q_Column Yes A_Solvent->Q_Column A_Column Try a Phenyl-Hexyl or F5 column to introduce π-π interactions Q_Column->A_Column No End Resolution Improved Q_Column->End Yes A_Column->End

Caption: Troubleshooting flowchart for improving poor peak resolution.

References

stability of luteolin-7-O-gentiobioside in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Luteolin-7-O-gentiobioside in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is Luteolin-7-O-gentiobioside and why is its stability important?

A1: Luteolin-7-O-gentiobioside is a flavonoid glycoside, a naturally occurring plant metabolite. Flavonoids are investigated for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] The stability of this compound is crucial for accurate experimental results, ensuring that the observed biological effects are attributable to the compound itself and not its degradation products. Degradation can lead to loss of activity, altered activity, or the introduction of confounding variables in your experiments.

Q2: What are the primary factors that affect the stability of Luteolin-7-O-gentiobioside?

A2: The main factors influencing the stability of flavonoid glycosides like Luteolin-7-O-gentiobioside are pH, the type of solvent used for dissolution and storage, temperature, and exposure to light.[3][4] The presence of certain metal ions can also catalyze degradation.[5]

Q3: In which solvents is Luteolin-7-O-gentiobioside most stable?

A3: Generally, flavonoid glycosides are more soluble in polar solvents.[1] For short-term storage and experimental use, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as ethanol and methanol are commonly used.[6][7] Aqueous buffers are also used, but the pH of the buffer is a critical determinant of stability.

Q4: How does pH impact the stability of Luteolin-7-O-gentiobioside?

A4: Flavonoid glycosides are typically most stable in neutral to slightly acidic conditions (pH 4-7).[5] Alkaline conditions (pH > 7) can lead to rapid degradation through hydrolysis of the glycosidic bond and oxidation of the flavonoid structure.[8]

Q5: How should I store my Luteolin-7-O-gentiobioside stock solutions?

A5: For long-term storage, it is recommended to store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in an assay Degradation of Luteolin-7-O-gentiobioside due to improper solvent or pH.Prepare fresh solutions in a recommended solvent (e.g., DMSO) and dilute into your assay medium immediately before use. Ensure the final pH of the assay medium is within the stable range for the compound.
Appearance of unexpected peaks in HPLC analysis Degradation of the parent compound into smaller molecules.Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. If new peaks are present in your experimental sample, it indicates degradation. Review your sample preparation and storage procedures.
Precipitation of the compound in aqueous buffer Low solubility of the flavonoid in the aqueous medium.First, dissolve the compound in a small amount of a polar organic solvent like DMSO before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experimental replicates Instability of the compound in the experimental medium over the time course of the experiment.Perform a time-course stability study of Luteolin-7-O-gentiobioside in your specific experimental medium to determine its stability window.

Stability Data

While specific quantitative stability data for Luteolin-7-O-gentiobioside is not extensively available, the following table provides a representative summary of the expected stability of flavonoid-O-glycosides based on general principles and available literature. The data represents the estimated percentage of the compound remaining after 24 hours of incubation under different conditions.

Solvent/BufferpHTemperature (°C)Estimated % Remaining
DMSON/A25>95%
EthanolN/A25>95%
MethanolN/A25>90%
Phosphate Buffered Saline (PBS)7.43770-80%
Phosphate Buffered Saline (PBS)7.4485-95%
Acetate Buffer5.03785-95%
Carbonate-Bicarbonate Buffer9.025<50%

Note: This data is illustrative and the actual stability may vary. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of Luteolin-7-O-gentiobioside by HPLC

This protocol outlines a general method for determining the stability of Luteolin-7-O-gentiobioside in a specific solvent or buffer.

1. Materials:

  • Luteolin-7-O-gentiobioside
  • HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)
  • Buffers of desired pH (e.g., acetate, phosphate, carbonate-bicarbonate)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of Luteolin-7-O-gentiobioside and dissolve it in a suitable stock solvent (e.g., DMSO) to a final concentration of 10 mM.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired test solvents or buffers to a final concentration of 100 µM.
  • Prepare a sufficient volume for analysis at multiple time points.

4. Incubation:

  • Incubate the test solutions under the desired conditions (e.g., specific temperature, protected from light).

5. HPLC Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
  • Inject the aliquot into the HPLC system.
  • Example HPLC Conditions:
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 50% A over 20 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: ~254 nm and ~350 nm (flavonoids typically have two absorbance maxima).
  • Column Temperature: 25-30°C

6. Data Analysis:

  • Integrate the peak area of the Luteolin-7-O-gentiobioside peak at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
  • Percentage Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) test_solutions Prepare Test Solutions (e.g., 100 µM in various solvents/buffers) stock->test_solutions incubate Incubate under controlled conditions (Temperature, Light) test_solutions->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of Luteolin-7-O-gentiobioside.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome cluster_degradation Degradation Products Solvent Solvent Polarity (e.g., DMSO, Ethanol, Water) Stability Stability of Luteolin-7-O-gentiobioside Solvent->Stability pH pH (Acidic vs. Alkaline) pH->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Degradation Formation of Degradation Products Stability->Degradation

Caption: Factors influencing the stability of Luteolin-7-O-gentiobioside.

References

troubleshooting low yield in luteolin-7-O-gentiobioside synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of luteolin-7-O-gentiobioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of luteolin-7-O-gentiobioside, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the overall yield of luteolin-7-O-gentiobioside consistently low?

A1: Low yields in flavonoid glycosylation can stem from several factors, ranging from the inherent properties of the starting materials to suboptimal reaction conditions. Key areas to investigate include:

  • Poor Solubility of Luteolin: Luteolin has limited solubility in many common solvents, which can significantly hinder reaction efficiency.[1]

  • Inefficient Glycosylation: The enzymatic or chemical coupling of gentiobiose to the 7-hydroxyl group of luteolin may be inefficient.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, enzyme/catalyst concentration, and reaction time can dramatically impact yield.

  • Product Degradation: The desired product may be unstable under the reaction or purification conditions.

  • Formation of Byproducts: Undesired side reactions can consume starting materials and complicate purification.

To systematically troubleshoot low yield, it is recommended to evaluate each of these factors. A logical workflow for troubleshooting is presented below.

G start Low Yield of Luteolin-7-O-gentiobioside solubility Investigate Luteolin Solubility start->solubility reaction_conditions Optimize Reaction Conditions start->reaction_conditions purification Evaluate Purification Strategy start->purification analysis Analyze for Byproducts start->analysis solution1 Use Co-solvents (e.g., DMSO, DMF) Increase Agitation solubility->solution1 solution2 Adjust pH, Temperature, Time Vary Enzyme/Substrate Ratio reaction_conditions->solution2 solution3 Alternative Chromatography Recrystallization Optimization purification->solution3 solution4 Use HPLC-MS/NMR to Identify Competing Reactions analysis->solution4

Figure 1. Troubleshooting workflow for low yield.

Q2: How can the poor solubility of luteolin be addressed to improve reaction efficiency?

A2: The low solubility of luteolin is a common bottleneck.[1] Several strategies can be employed to overcome this issue:

  • Use of Co-solvents: Hydrophilic organic solvents can be added to the reaction mixture to increase the solubility of luteolin. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be effective.[2][3][4] For instance, the use of 20% (v/v) DMSO has been reported to increase the solubility of luteolin significantly and achieve high conversion rates in enzymatic glycosylation.[2][4]

  • pH Adjustment: The solubility of flavonoids can be influenced by the pH of the medium. Exploring a range of pH values for your reaction buffer may improve luteolin's availability.

  • Use of Phase Transfer Catalysts: In chemical synthesis, phase transfer catalysts can facilitate the reaction between water-soluble and organic-soluble reactants.

Solvent SystemLuteolin Conversion RateReference
Aqueous BufferLow[2]
20% (v/v) DMSO in Buffer90-96%[2][4]
20% (v/v) DMF in Buffer90-96%[2][4]
Methanol or 2-Propanol<80% (due to enzyme denaturation)[2][4]

Q3: What are the key parameters to optimize for enzymatic synthesis of luteolin-7-O-gentiobioside?

A3: For enzymatic synthesis, several factors are critical for achieving high yields. These should be optimized systematically.

  • Enzyme Selection: The choice of glycosyltransferase (GT) is crucial. The enzyme must be capable of transferring gentiobiose and exhibit high regioselectivity for the 7-hydroxyl group of luteolin.

  • Reaction Buffer pH: The pH of the reaction medium affects both enzyme activity and substrate solubility. For example, a pH of 6.47 has been found to be optimal for the glycosylation of luteolin by Bacillus cereus.[2][4]

  • Temperature: Enzyme activity is temperature-dependent. An optimal temperature of 30°C has been reported for some microbial glycosylation systems.[2][4]

  • Substrate Concentration: While a higher substrate concentration is desirable for productivity, it can also lead to substrate inhibition. The optimal concentration needs to be determined empirically. A substrate concentration of 970 μM luteolin has been used effectively in a DMSO co-solvent system.[2][4]

  • Reaction Time: The reaction should be monitored over time to determine the point of maximum product accumulation before potential degradation or side reactions become significant.

The following diagram illustrates the key parameters to consider in optimizing an enzymatic reaction.

G center Enzymatic Synthesis Optimization enzyme Enzyme Selection (Source, Concentration) center->enzyme substrate Substrate Concentration (Luteolin, Gentiobiose Donor) center->substrate ph Buffer pH center->ph temp Temperature center->temp time Reaction Time center->time cosolvent Co-solvent (e.g., DMSO) center->cosolvent

Figure 2. Key parameters for enzymatic synthesis optimization.

Q4: In chemical synthesis, how can the regioselectivity for the 7-hydroxyl group be controlled to avoid byproducts?

A4: Luteolin has four hydroxyl groups (at positions 5, 7, 3', and 4'), leading to potential regioselectivity issues in chemical glycosylation.[5] The reactivity of these hydroxyl groups generally follows the order: 7-OH ≥ 4'-OH > 3'-OH > 5-OH.[6] The 5-OH group is the least reactive due to hydrogen bonding with the adjacent carbonyl group.[7]

To achieve selective glycosylation at the 7-position, a protection-deprotection strategy is often necessary.

  • Protection: The more reactive hydroxyl groups (e.g., 3' and 4'-OH) are protected with suitable protecting groups (e.g., benzyl, acetyl).

  • Glycosylation: The partially protected luteolin is then reacted with an activated gentiobiose donor.

  • Deprotection: The protecting groups are removed to yield the final product.

The choice of protecting groups and the reaction conditions for each step are critical to minimizing byproduct formation and maximizing the yield of the desired luteolin-7-O-gentiobioside.

Frequently Asked Questions (FAQs)

Q: What are the advantages of enzymatic synthesis over chemical synthesis for luteolin-7-O-gentiobioside?

A: Enzymatic synthesis, or biotransformation, offers several advantages over chemical methods for flavonoid glycosylation:

  • High Regioselectivity: Enzymes can target specific hydroxyl groups, often eliminating the need for complex protection and deprotection steps.[4]

  • Milder Reaction Conditions: Biotransformations are typically carried out in aqueous solutions under mild pH and temperature conditions, which can prevent the degradation of sensitive molecules.

  • Environmentally Friendly: Enzymatic reactions avoid the use of harsh and often toxic reagents and solvents common in chemical synthesis.[8]

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A: A combination of chromatographic and spectroscopic techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the primary tool for monitoring the progress of the reaction, quantifying the yield, and assessing the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of the product and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the unambiguous structural elucidation of the synthesized luteolin-7-O-gentiobioside, confirming the attachment of the gentiobiose moiety at the 7-position.

Q: Are there any known issues with the stability of luteolin-7-O-gentiobioside during purification?

A: Glycosides are generally more stable than their aglycones. However, exposure to strong acidic or basic conditions during purification can potentially lead to hydrolysis of the glycosidic bond. It is advisable to use near-neutral pH conditions for chromatographic separations. Additionally, prolonged exposure to high temperatures should be avoided.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Luteolin-7-O-Glucoside using Bacillus cereus

This protocol is based on a reported method for luteolin-7-O-glucoside synthesis and can be adapted for gentiobioside synthesis by using an appropriate gentiobiose donor.[2][4]

Materials:

  • Luteolin

  • Sucrose (or an activated gentiobiose donor)

  • Bacillus cereus cells

  • 1/15 M Na₂HPO₄/KH₂PO₄ buffer (pH 6.47)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the reaction mixture in a sterile flask containing:

    • 1/15 M Na₂HPO₄/KH₂PO₄ buffer (pH 6.47)

    • 2% (w/v) harvested wet Bacillus cereus cells

    • 20% (w/v) sucrose

    • 970 μM luteolin

    • 20% (v/v) DMSO

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Upon completion, terminate the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the mixture to remove the cells.

  • The supernatant containing the product can then be subjected to purification, typically by column chromatography.

ParameterValue
pH6.47
Temperature30°C
Luteolin Concentration970 μM
DMSO Concentration20% (v/v)
Incubation Time48 hours

Protocol 2: General Procedure for Chemical Glycosylation of Flavonoids (Illustrative)

This is a generalized protocol and requires optimization for the specific synthesis of luteolin-7-O-gentiobioside.

Materials:

  • Protected Luteolin (e.g., 3',4'-di-O-benzyl-luteolin)

  • Activated Gentiobiose Donor (e.g., peracetylated gentiobiosyl bromide)

  • Anhydrous solvent (e.g., pyridine, DMF)

  • Catalyst (e.g., silver carbonate, mercury(II) cyanide)

  • Reagents for deprotection (e.g., Pd/C for debenzylation, sodium methoxide for deacetylation)

Procedure:

  • Glycosylation:

    • Dissolve the protected luteolin in the anhydrous solvent.

    • Add the catalyst, followed by the slow addition of the activated gentiobiose donor.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).

    • Quench the reaction and perform an aqueous workup to extract the protected glycoside.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified protected glycoside in a suitable solvent.

    • Add the deprotection reagent (e.g., for debenzylation, use H₂ gas with a Pd/C catalyst; for deacetylation, use a catalytic amount of sodium methoxide in methanol).

    • Monitor the reaction by TLC or HPLC until completion.

    • Work up the reaction to isolate the crude luteolin-7-O-gentiobioside.

    • Purify the final product by column chromatography or preparative HPLC.

References

Technical Support Center: Enhancing the Bioavailability of Luteolin-7-O-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of luteolin-7-O-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high oral bioavailability for luteolin-7-O-gentiobioside?

The principal challenge is its low aqueous solubility and susceptibility to extensive first-pass metabolism.[1][2] Like many flavonoids, luteolin-7-O-gentiobioside's chemical structure contributes to poor absorption in the gastrointestinal tract.[3] Furthermore, upon oral administration, glycosides like luteolin-7-O-gentiobioside are often hydrolyzed to their aglycone form, luteolin, by intestinal enzymes.[4][5][6] Luteolin itself then undergoes significant metabolism in the intestines and liver, leading to the formation of glucuronidated and sulfated conjugates, which are readily excreted.[4]

Q2: What are the main metabolic pathways for luteolin glycosides following oral administration?

Following oral ingestion, luteolin-7-O-gentiobioside is likely hydrolyzed to its aglycone, luteolin. This process is documented for the similar compound, luteolin-7-O-glucoside.[5][6] The released luteolin is then absorbed and rapidly metabolized. The primary metabolites are glucuronides of luteolin.[4][7] Studies in rats have shown that the main conjugate circulating in the blood is a monoglucuronide of the unchanged aglycone.[4]

cluster_gut Gastrointestinal Tract cluster_enterocytes Enterocytes/Liver Luteolin-7-O-gentiobioside Luteolin-7-O-gentiobioside Hydrolysis Hydrolysis Luteolin-7-O-gentiobioside->Hydrolysis Luteolin Luteolin Luteolin_abs Luteolin Luteolin->Luteolin_abs Absorption Hydrolysis->Luteolin Metabolism Metabolism Luteolin_abs->Metabolism Luteolin_metabolites Luteolin Glucuronides/Sulfates Metabolism->Luteolin_metabolites Systemic_Circulation Systemic Circulation Luteolin_metabolites->Systemic_Circulation To Circulation

Metabolic pathway of luteolin-7-O-gentiobioside.

Q3: What formulation strategies can be employed to enhance the bioavailability of luteolin-7-O-gentiobioside?

Several advanced drug delivery systems have been shown to improve the bioavailability of the related compound, luteolin. These strategies can likely be adapted for luteolin-7-O-gentiobioside and include:

  • Nano-formulations : Encapsulating the compound in nanoparticles, such as lipid or polymeric nanoparticles and nanoemulsions, can improve its solubility and protect it from degradation.[8][9]

  • Amorphous Solid Dispersions (ASDs) : Creating ASDs with polymers like PVP can enhance the solubility of luteolin in the oral cavity.[10]

  • Supersaturatable Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) : These systems can significantly increase oral bioavailability by forming a nanoemulsion in the gastrointestinal tract, which enhances solubility and absorption.[11]

  • Cyclodextrin Complexation : Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can improve the aqueous solubility of luteolin.[8]

  • Microemulsion Systems : Delivering luteolin in a microemulsion-based system has been shown to improve its oral bioavailability without altering its metabolic profile.[12]

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of luteolin-7-O-gentiobioside after oral administration.
Potential Cause Troubleshooting Step
Rapid metabolism: The compound is likely being hydrolyzed to luteolin and then rapidly metabolized to glucuronides.Shift your analytical focus to detect the primary metabolites, such as luteolin glucuronides, in addition to the parent compound.[4][7]
Poor Absorption: The inherent low solubility of the compound limits its absorption.Consider implementing a bioavailability enhancement strategy such as nano-formulations or S-SNEDDS.[9][11]
Insufficient Dose: The administered dose may be too low to achieve detectable plasma concentrations.Review pharmacokinetic data from similar compounds to inform dose selection. For instance, oral administration of luteolin-7-O-glucoside in rats at 1 g/kg resulted in detectable plasma levels.[5][13]
Analytical Method Sensitivity: The lower limit of quantification (LLOQ) of your analytical method may be too high.Develop and validate a highly sensitive analytical method, such as UFLC-MS/MS, which has been used to achieve LLOQs as low as 1.0 ng/mL for related compounds.[1][14]
Issue 2: High variability in pharmacokinetic parameters between subjects.
Potential Cause Troubleshooting Step
Differences in Gut Microbiota: Individual variations in gut bacteria can affect the hydrolysis of the glycoside to its aglycone.Standardize the animal model as much as possible, including diet and housing conditions. Consider co-housing animals to normalize gut microbiota.
Inconsistent Formulation: The physical properties of the administered formulation may not be uniform.Ensure the formulation is homogenous and that the particle size is consistent. For suspensions, ensure adequate mixing before each administration.
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact absorption.Standardize the fasting and feeding schedule of the experimental animals.

Quantitative Data Summary

The following tables summarize key pharmacokinetic data for luteolin and luteolin-7-O-glucoside from studies in rats, which can serve as a reference for experiments with luteolin-7-O-gentiobioside.

Table 1: Oral Bioavailability of Luteolin and Luteolin-7-O-Glucoside in Rats

CompoundDose (Oral)Oral Bioavailability (%)Reference
Luteolin100 mg/kg26 ± 6[5][13]
Luteolin-7-O-Glucoside1 g/kg10 ± 2[5][6][13]

Table 2: Area Under the Curve (AUC) for Luteolin and Luteolin-7-O-Glucoside in Rats

CompoundAdministration RouteDoseAUC (min*µg/mL)Reference
LuteolinIntravenous (iv)10 mg/kg261 ± 33[5][13]
LuteolinOral (po)100 mg/kg611 ± 89[5][13]
Luteolin-7-O-GlucosideIntravenous (iv)10 mg/kg229 ± 15[5][13]
Luteolin-7-O-GlucosideOral (po)1 g/kg2109 ± 350[5][13]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Luteolin-7-O-Gentiobioside in Rats

This protocol is adapted from studies on luteolin and luteolin-7-O-glucoside.[5][13]

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Standardized conditions with a 12-hour light/dark cycle.

  • Fasting: Fast overnight (12 hours) before administration with free access to water.

2. Formulation and Administration:

  • Prepare a suspension of luteolin-7-O-gentiobioside in a vehicle such as 0.5% carboxymethyl cellulose.

  • Administer the formulation via oral gavage at a predetermined dose.

  • For intravenous administration, dissolve the compound in a suitable vehicle like propylene glycol and administer via the tail vein.

3. Blood Sampling:

  • Collect blood samples from the jugular vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Perform protein precipitation on plasma samples using acidified acetonitrile.[14]

  • Analyze the supernatant using a validated UFLC-MS/MS method for the quantification of luteolin-7-O-gentiobioside and its potential metabolites.

Animal_Model Animal Model Selection (Sprague-Dawley Rats) Formulation Formulation Preparation Animal_Model->Formulation Administration Oral or IV Administration Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep Analysis UFLC-MS/MS Analysis Sample_Prep->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Workflow for a pharmacokinetic study.
Protocol 2: Preparation of a Luteolin-Loaded Supersaturatable Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)

This protocol is based on a method developed for luteolin.[11]

1. Component Selection:

  • Oil Phase: Select a suitable oil (e.g., caprylic/capric triglyceride) based on the solubility of luteolin-7-O-gentiobioside.

  • Surfactant: Choose a surfactant that can emulsify the oil phase (e.g., polyoxyl 35 hydrogenated castor oil).

  • Co-surfactant: Select a co-surfactant to improve the stability of the nanoemulsion (e.g., polyethylene glycol 400).

  • Precipitation Inhibitor: Screen for a polymer that prevents drug precipitation upon dilution (e.g., HPMC K4M).

2. Formulation Optimization:

  • Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion.

  • Use a central composite design to further optimize the formulation for desired characteristics like particle size and drug loading.

3. S-SNEDDS Preparation:

  • Dissolve luteolin-7-O-gentiobioside in the optimized mixture of oil, surfactant, and co-surfactant with gentle heating and stirring.

  • Add the selected precipitation inhibitor to the mixture and stir until a homogenous solution is formed.

4. Characterization:

  • Dilute the S-SNEDDS formulation with an aqueous medium and measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion.

  • Evaluate the in vitro dissolution profile in a relevant buffer (e.g., pH 6.8 phosphate buffer).

Component_Screening Component Screening (Oil, Surfactant, Co-surfactant, Inhibitor) Phase_Diagrams Pseudo-ternary Phase Diagrams Component_Screening->Phase_Diagrams Optimization Formulation Optimization (Central Composite Design) Phase_Diagrams->Optimization Preparation S-SNEDDS Preparation Optimization->Preparation Characterization Characterization (Particle Size, PDI, Zeta Potential) Preparation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution

Workflow for S-SNEDDS formulation development.

References

dealing with matrix effects in MS analysis of luteolin-7-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry (MS) analysis of luteolin-7-O-gentiobioside.

Understanding Matrix Effects in Luteolin-7-O-gentiobioside Analysis

Matrix effects are a common challenge in LC-MS/MS analysis, causing either ion suppression or enhancement of the analyte signal due to co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenates, plant extracts). These effects can significantly impact the accuracy, precision, and sensitivity of quantitation. Luteolin-7-O-gentiobioside, a large and polar flavonoid glycoside, is particularly susceptible to these effects.

This guide provides strategies to mitigate matrix effects through appropriate sample preparation, chromatographic optimization, and the use of internal standards.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

Possible CauseRecommended Action
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), or if necessary, reverse the column direction and flush. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and column type. For reversed-phase columns, operating at a pH 2 units below the pKa of acidic analytes or 2 units above the pKa of basic analytes can improve peak shape.
Injection of a Stronger Solvent than Mobile Phase Dilute the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.
Secondary Interactions with Column Use a mobile phase additive (e.g., 0.1% formic acid) to minimize interactions between the analyte and the stationary phase.
Issue 2: Low Analyte Response or Signal Suppression

Possible Causes & Solutions

Possible CauseRecommended Action
Significant Matrix Effects Implement a more rigorous sample cleanup method (e.g., solid-phase extraction) to remove interfering matrix components. Optimize chromatographic conditions to separate the analyte from the interfering compounds.
Suboptimal Ionization Parameters Optimize MS source parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of luteolin-7-O-gentiobioside.
Analyte Degradation Ensure proper sample handling and storage conditions. Investigate potential degradation in the sample matrix or during sample preparation.
Incorrect Internal Standard Use a stable isotope-labeled internal standard if available. If not, select a structural analog that co-elutes and has similar ionization properties to the analyte.
Issue 3: High Analyte Response or Signal Enhancement

Possible Causes & Solutions

Possible CauseRecommended Action
Co-eluting Matrix Components Enhancing Ionization Improve chromatographic separation to isolate the analyte from the enhancing compounds. A different stationary phase or gradient profile may be necessary.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples. Inject blank samples to confirm the absence of carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for analyzing luteolin-7-O-gentiobioside in plasma?

A1: Protein precipitation (PPT) is a widely used technique due to its simplicity and speed. A common protocol involves the addition of three volumes of acidified acetonitrile to one volume of plasma.[1] While effective for removing the majority of proteins, it may not remove all interfering matrix components. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is a recommended alternative.

Q2: How can I quantitatively assess the matrix effect for my luteolin-7-O-gentiobioside assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard for luteolin-7-O-gentiobioside commercially available?

A3: Currently, a commercially available stable isotope-labeled internal standard specifically for luteolin-7-O-gentiobioside is not readily found. In such cases, researchers often use a structurally similar compound as an internal standard. For instance, puerarin has been used as an internal standard in the analysis of luteolin-7-O-gentiobioside in beagle dog plasma.[1] However, it is important to validate that the chosen analog behaves similarly to the analyte in terms of extraction recovery and ionization response to effectively compensate for matrix effects.

Q4: What are the typical MRM transitions for luteolin-7-O-gentiobioside?

A4: In negative ion mode, a common precursor ion ([M-H]⁻) for luteolin-7-O-gentiobioside is m/z 609.5. Product ions can be generated by the loss of the gentiobioside sugar moiety. For example, a transition of m/z 609.5 → 285.1 has been reported.[1] It is crucial to optimize these transitions on your specific mass spectrometer.

Q5: What type of HPLC column is suitable for the analysis of luteolin-7-O-gentiobioside?

A5: A C18 reversed-phase column is commonly used for the separation of flavonoid glycosides like luteolin-7-O-gentiobioside.[1] The hydrophobicity of the C18 stationary phase allows for good retention and separation of these relatively polar compounds when used with a suitable mobile phase gradient, typically consisting of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing luteolin-7-O-gentiobioside in a complex matrix like plasma. Note: These are representative values and will vary depending on the specific matrix and experimental conditions. Method validation is essential.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 9560 - 120Fast, simple, inexpensiveLess effective at removing interfering phospholipids and other small molecules, leading to higher matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 9075 - 110Can provide cleaner extracts than PPTCan be labor-intensive, requires larger volumes of organic solvents, and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 85 - 10590 - 105Provides the cleanest extracts, significantly reducing matrix effectsMore time-consuming and expensive than PPT and LLE, requires method development to optimize sorbent and elution conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is adapted from a method for the analysis of flavonoid glycosides in beagle dog plasma.[1]

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., puerarin in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples (General Protocol)

This is a general protocol that should be optimized for luteolin-7-O-gentiobioside.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acidified Acetonitrile) is->ppt Option 1 spe Solid-Phase Extraction (C18 Cartridge) is->spe Option 2 centrifuge Centrifuge ppt->centrifuge evaporate Evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute evaporate->reconstitute lcms LC-MS/MS System (C18 Column, MRM Mode) reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for sample preparation and analysis of luteolin-7-O-gentiobioside.

troubleshooting_logic start Problem Encountered (e.g., Low Signal, Poor Peak Shape) check_lc Check LC System (Pressure, Leaks, Mobile Phase) start->check_lc check_ms Check MS System (Tuning, Calibration, Source Cleanliness) start->check_ms evaluate_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_lc->evaluate_matrix LC OK check_ms->evaluate_matrix MS OK optimize_prep Optimize Sample Preparation (e.g., Switch to SPE) evaluate_matrix->optimize_prep Significant Matrix Effects optimize_chrom Optimize Chromatography (Gradient, Column) evaluate_matrix->optimize_chrom Co-elution Issues use_is Implement Appropriate Internal Standard (Stable Isotope Labeled or Analog) evaluate_matrix->use_is Inconsistent Quantitation solution Problem Resolved optimize_prep->solution optimize_chrom->solution use_is->solution

Caption: Logical troubleshooting workflow for MS analysis issues.

References

Technical Support Center: Sensitive Detection of Luteolin-7-O-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of luteolin-7-O-gentiobioside. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for the detection of luteolin-7-O-gentiobioside, particularly using liquid chromatography-mass spectrometry (LC-MS) based methods.

Chromatography Issues

Question Possible Causes Solutions
Why am I seeing poor peak shape (tailing or fronting) for my luteolin-7-O-gentiobioside peak? Column Overload: Injecting too concentrated a sample. Column Degradation: Loss of stationary phase or contamination. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. Secondary Interactions: Analyte interacting with active sites on the stationary phase (e.g., silanols).[1][2]Dilute your sample. Use a guard column and ensure proper sample preparation to protect the analytical column. If the column is old or has been used extensively, replace it. Adjust the mobile phase pH. For flavonoid glycosides, a mobile phase with a slightly acidic modifier (e.g., 0.1% formic acid) is often used.[3] Use a column with end-capping to minimize silanol interactions.
My retention time for luteolin-7-O-gentiobioside is shifting between injections. What could be the cause? Inconsistent Mobile Phase Preparation: Variations in solvent composition or pH. Fluctuations in Column Temperature: Lack of a column oven or unstable temperature control. Pump Issues: Inconsistent flow rate. Column Equilibration: Insufficient time for the column to equilibrate between injections.Ensure your mobile phase is prepared accurately and consistently. Degas the mobile phase to prevent bubble formation. Use a column oven to maintain a stable temperature. Check the pump for leaks and ensure it is delivering a consistent flow rate. Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
I am observing split peaks for my analyte. Clogged Frit or Column Inlet: Particulate matter from the sample or mobile phase. Void in the Column Packing: Can occur from pressure shocks or use at high pH. Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase.Filter your samples and mobile phases. Use an in-line filter. If a void is suspected, the column may need to be replaced. [1] Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase.

Mass Spectrometry Detection Issues

Question Possible Causes Solutions
I am experiencing low sensitivity or a weak signal for luteolin-7-O-gentiobioside. Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature. Matrix Effects: Co-eluting compounds from the sample matrix suppressing the ionization of the analyte.[4][5][6] Analyte Degradation: Luteolin-7-O-gentiobioside may be unstable under certain conditions.Optimize ESI parameters. Perform tuning using a standard solution of luteolin-7-O-gentiobioside. Negative ionization mode is often preferred for flavonoids.[3] Improve sample cleanup. Use solid-phase extraction (SPE) instead of simple protein precipitation. Dilute the sample if possible. Optimize chromatography to separate the analyte from interfering matrix components.[5][6] Ensure proper storage and handling of samples and standards to prevent degradation.
I am observing high background noise in my mass spectra. Contaminated Mobile Phase or LC-MS System: Impurities in solvents, tubing, or the ion source. Presence of Non-Volatile Buffers: Can contaminate the ion source.Use high-purity LC-MS grade solvents. Flush the system thoroughly. Clean the ion source. Use volatile mobile phase modifiers like formic acid or acetic acid instead of non-volatile buffers like phosphate.
I am seeing unexpected adducts in my mass spectrum. Presence of Salts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common, especially from glassware or mobile phase additives. Mobile Phase Additives: Ammonium adducts ([M+NH4]+) can form if ammonium salts are used.Use high-purity water and solvents. Minimize the use of glassware that can leach ions. Be aware of the additives in your mobile phase and their potential to form adducts. [7][8]

Sample Preparation Issues

Question Possible Causes Solutions
I have low recovery of luteolin-7-O-gentiobioside after sample preparation. Inefficient Extraction: The chosen solvent or method is not effectively extracting the analyte from the matrix. Analyte Adsorption: The analyte may be adsorbing to container surfaces or filter membranes. Analyte Degradation: pH, temperature, or enzymatic activity during sample preparation can degrade the analyte.Optimize the extraction solvent and method. For plant materials, ultrasound-assisted or pressurized liquid extraction can be more efficient than maceration.[9][10] For biological fluids, ensure the protein precipitation solvent effectively disrupts protein binding. Use low-binding tubes and plates. Test different filter materials for recovery. Work with samples on ice and process them quickly. Consider adding antioxidants or enzyme inhibitors to the extraction solvent if degradation is suspected.
I am experiencing significant matrix effects in my bioanalytical method. Insufficient Sample Cleanup: Simpler methods like protein precipitation may not remove all interfering components.[6] High Lipid Content in the Sample: Phospholipids are a common source of matrix effects in plasma samples.Employ a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). [4][6] For LLE, use a solvent that minimizes the extraction of lipids. For SPE, use a wash step with a solvent that removes lipids but retains the analyte.

Frequently Asked Questions (FAQs)

General

  • What is the most sensitive method for the detection of luteolin-7-O-gentiobioside? Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the most sensitive and selective method for the quantification of luteolin-7-O-gentiobioside in various matrices.[3]

  • What is a typical Lower Limit of Quantification (LLOQ) for luteolin-7-O-gentiobioside in plasma? Using a validated UFLC-MS/MS method, an LLOQ of 1.0 ng/mL has been reported in beagle dog plasma.[3]

Sample Preparation and Handling

  • How should I prepare calibration standards and quality control (QC) samples? Stock solutions of luteolin-7-O-gentiobioside should be prepared in a suitable solvent like methanol or DMSO.[11] Working solutions are then prepared by diluting the stock solution. For calibration standards and QCs for biological samples, spike the working solutions into a blank matrix (e.g., drug-free plasma) to mimic the study samples and account for matrix effects.

  • What are the stability considerations for luteolin-7-O-gentiobioside? Flavonoid glycosides can be susceptible to degradation by heat, light, and enzymatic hydrolysis.[12] It is recommended to store stock solutions and samples at -20°C or below and protect them from light. During sample processing, it is advisable to keep samples on ice. The stability of the analyte in the specific sample matrix and storage conditions should be evaluated during method validation.

Data Analysis

  • What are the expected mass transitions for luteolin-7-O-gentiobioside in MS/MS? In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The fragmentation pattern will involve the loss of the gentiobioside moiety. The exact mass transitions should be determined by infusing a standard solution of luteolin-7-O-gentiobioside into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the performance of a validated UFLC-MS/MS method for the simultaneous determination of luteolin-7-O-gentiobioside and other luteolin glycosides in beagle dog plasma.[3]

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)Extraction Recovery (%)
Luteolin-7-O-gentiobioside 1.01.0 - 250< 15< 15Within ±15> 75
Luteolin-7-O-β-D-glucoside1.01.0 - 250< 15< 15Within ±15> 75
Luteolin-7-O-β-D-glucuronide4.04.0 - 1000< 15< 15Within ±15> 75

Experimental Protocols

1. Sample Preparation from Biological Fluids (Plasma/Urine)

This protocol is based on the protein precipitation method, which is suitable for high-throughput analysis but may be more susceptible to matrix effects.[3]

  • Thaw frozen plasma or urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., puerarin in methanol).

  • Vortex briefly.

  • Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again if necessary.

  • Inject an aliquot into the LC-MS/MS system.

2. Extraction of Luteolin-7-O-gentiobioside from Plant Material

This protocol provides a general guideline for the extraction from dried plant material. Optimization may be required depending on the specific plant matrix.

  • Grind the dried plant material to a fine powder.

  • Weigh a precise amount of the powdered sample (e.g., 1 g) into a suitable container.

  • Add a defined volume of extraction solvent (e.g., 20 mL of 70% ethanol).

  • Extract using one of the following methods:

    • Ultrasonication: Place the container in an ultrasonic bath for 30-60 minutes.

    • Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.

    • Pressurized Liquid Extraction (PLE): Follow the instrument's instructions for optimal temperature and pressure.

  • Separate the extract from the solid material by centrifugation or filtration.

  • Repeat the extraction process on the residue to ensure complete extraction if necessary.

  • Combine the extracts.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow_Biological_Fluids start Plasma/Urine Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acidified Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute centrifuge2 Centrifuge (optional) reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Workflow for Sample Preparation from Biological Fluids.

Experimental_Workflow_Plant_Tissue start Dried Plant Material grind Grind to Powder start->grind extract Solvent Extraction (e.g., Sonication) grind->extract separate Centrifuge/Filter extract->separate collect_extract Collect Extract separate->collect_extract evaporate Evaporate Solvent collect_extract->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject

Caption: Workflow for Extraction from Plant Tissue.

UFLC_MSMS_Analysis_Workflow cluster_lc UFLC System cluster_ms Tandem Mass Spectrometer autosampler Autosampler (Sample Injection) pump Pump (Mobile Phase Delivery) column UFLC Column (Chromatographic Separation) pump->column ion_source Ion Source (ESI) (Ionization) column->ion_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Data Acquisition & Processing) detector->data_system

Caption: General Workflow for UFLC-MS/MS Analysis.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Luteolin Glycosides: A Focus on Luteolin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a significant body of research on the anti-inflammatory properties of luteolin-7-O-glucoside, while experimental data on the anti-inflammatory activity of luteolin-7-O-gentiobioside is currently unavailable. Therefore, a direct comparative guide between the two compounds is not feasible at this time. This guide will provide a detailed analysis of the anti-inflammatory effects of luteolin-7-O-glucoside, drawing comparisons with its well-studied aglycone, luteolin, to offer valuable insights for researchers, scientists, and drug development professionals.

Luteolin-7-O-glucoside: An Overview of its Anti-Inflammatory Potential

Luteolin-7-O-glucoside, a common flavonoid found in various plants, has demonstrated notable anti-inflammatory effects in numerous in vitro and in vivo studies.[1][2][3][4][5][6][7][8][9][10] Its mechanism of action involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators. However, research consistently indicates that its anti-inflammatory potency is generally lower than that of its aglycone counterpart, luteolin.[2][3]

Quantitative Comparison of Anti-Inflammatory Activity: Luteolin vs. Luteolin-7-O-glucoside

The following table summarizes the quantitative data from a key study comparing the inhibitory effects of luteolin and luteolin-7-O-glucoside on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTargetIC50 (µM)Reference
Luteolin Nitric Oxide (NO)13.9[2]
Luteolin-7-O-glucoside Nitric Oxide (NO)22.7[2]
Luteolin Prostaglandin E2 (PGE2)7.4[2]
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2)15.0[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Mechanistic Insights: Key Signaling Pathways

Luteolin-7-O-glucoside exerts its anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Both luteolin and luteolin-7-O-glucoside have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[3] However, their modes of action differ. Luteolin-7-O-glucoside is more efficient at inhibiting the phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3] Luteolin, on the other hand, also attenuates the activation of Activator Protein-1 (AP-1), another key transcription factor in inflammation, which is not significantly affected by luteolin-7-O-glucoside.[2][11]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases p65 p65 NF-κB (p50/p65)->p65 Translocates Luteolin-7-O-glucoside Luteolin-7-O-glucoside Luteolin-7-O-glucoside->p65 Inhibits phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes p65->Pro-inflammatory Genes Activates transcription

Caption: Luteolin-7-O-glucoside inhibits the NF-κB pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

Luteolin-7-O-glucoside has also been found to inhibit the JAK/STAT3 signaling pathway.[9] It impairs the nuclear translocation of phosphorylated STAT3, a key step in the activation of this pro-inflammatory pathway.[1] This inhibition has been observed in various cell types, including keratinocytes and endothelial cells.[1][9]

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 Dimer p-STAT3 Dimer p-STAT3->p-STAT3 Dimer Dimerizes Luteolin-7-O-glucoside Luteolin-7-O-glucoside Luteolin-7-O-glucoside->p-STAT3 Dimer Inhibits nuclear translocation Inflammatory Gene Expression Inflammatory Gene Expression p-STAT3 Dimer->Inflammatory Gene Expression Activates Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

References

Luteolin vs. Its Glycosides: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of the flavonoid luteolin and its various glycosylated forms. By examining experimental data from multiple studies, we aim to elucidate the structure-activity relationships that govern their efficacy in combating oxidative stress. This document summarizes key quantitative findings, details common experimental protocols, and visualizes relevant biological pathways and laboratory workflows.

Structure-Activity Relationship: The Decisive Role of Free Hydroxyl Groups

The antioxidant capacity of luteolin and its glycosides is intrinsically linked to their chemical structure. A recurring finding in numerous studies is the critical importance of the ortho-dihydroxy group (catechol) on the B-ring and the presence of free hydroxyl groups at other positions on the flavonoid backbone.[1][2]

Glycosylation, the attachment of sugar moieties to the luteolin structure, significantly influences its antioxidant potential. Generally, the aglycone form, luteolin, demonstrates superior free radical scavenging activity compared to its glycosylated counterparts in various in vitro assays.[2][3] This is attributed to the masking of hydroxyl groups by sugar molecules, which are essential for donating hydrogen atoms to neutralize free radicals.

Specifically, the 3',4'-dihydroxy arrangement in the B-ring is paramount for high antioxidant activity.[3] Studies have shown that when these hydroxyl groups are involved in glycosidic bonds, the antioxidant capacity is significantly diminished.[3] For instance, luteolin and its 7-O-β-glucoside, which both possess a free 3',4'-dihydroxy structure on the B-ring, exhibit substantially higher antioxidant activities than luteolin glycosides where sugars are attached at the 3' or 4' positions.[3]

While glycosylation can decrease direct radical scavenging, it may enhance other properties such as solubility and bioavailability, which are crucial for in vivo applications.[4] Furthermore, some studies suggest that certain glycosides, like luteolin 7-O-β-glucuronide, may exhibit potent activity in inhibiting lipid peroxidation, indicating that the type of assay and the specific oxidative stressor are important considerations.[5][6]

Quantitative Comparison of Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for luteolin and its glycosides from various antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (μM)Source
Luteolin20.2[3]
Luteolin 7-O-β-glucoside21.2[3]
Luteolin 3'-mono-glucosides> 100[3]
Luteolin 4'-mono-glucosides> 100[3]
Luteolin 7,3'-diglucosides> 100[3]
Luteolin 7,4'-diglucosides> 100[3]

Table 2: Lipid Peroxidation Inhibition Activity

CompoundActivity Order (from most to least active)Source
Luteolin 7-O-β-glucuronide1[5][6]
Luteolin 5-O-β-glucopyranoside2[5][6]
Luteolin 7-O-(6”-feruloyl)-β-glucopyranoside3[5][6]
Luteolin5[5][6]

Cellular Mechanisms: The Nrf2 Signaling Pathway

Luteolin and some of its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9][10] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.[11] These genes encode for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10][12][13]

Luteolin has been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system.[10][11][12][13] Studies have also indicated that orientin (luteolin-8-C-glucoside) can promote the expression and nuclear translocation of Nrf2, thereby exerting a potent antioxidant effect.[7] However, it is noteworthy that in some cancer cell lines, luteolin has been reported to inhibit the Nrf2 pathway, suggesting its effects may be cell-type specific.[12][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces Dissociation Luteolin Luteolin/ Glycosides Luteolin->Nrf2 Promotes Dissociation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Nrf2 signaling pathway activation by luteolin and its glycosides.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[15][16]

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 100-150 µM).[3][17] The absorbance of this solution at 517 nm should be approximately 1.0.[15]

  • Prepare various concentrations of the test compounds (luteolin and its glycosides) in a suitable solvent.[3]

  • In a microplate or cuvette, mix a volume of the test compound solution with a volume of the DPPH solution (e.g., 150 µL of sample and 150 µL of DPPH).[3]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[3][17]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3][17]

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[3]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[16]

DPPH_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH and Test Compound A->C B Prepare Test Compound Solutions (various conc.) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.[16][17]

Procedure:

  • Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[17][18]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][17]

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution (e.g., 0.1 mL of sample to 3.9 mL of ABTS•+ solution).[17]

  • Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[17]

  • Measure the absorbance at 734 nm.[17]

  • A control with the solvent and ABTS•+ solution is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).[17]

ABTS_Workflow A Generate ABTS Radical (ABTS + K2S2O8) B Incubate in Dark (12-16 hours) A->B C Dilute ABTS Radical Solution B->C E Mix Diluted ABTS and Test Compound C->E D Prepare Test Compound Solutions D->E F Incubate (e.g., 6 min) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition or TEAC G->H

Caption: Experimental workflow for the ABTS radical scavenging assay.

References

Validating HPLC Methods for Luteolin-7-O-Gentiobioside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of luteolin-7-O-gentiobioside, a flavonoid glycoside with significant therapeutic potential. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most suitable analytical method.

Luteolin-7-O-gentiobioside is a naturally occurring flavonoid found in various medicinal plants. Its diverse pharmacological activities, including anti-inflammatory and antioxidant effects, have spurred interest in its therapeutic applications. Consequently, robust and validated analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices during drug discovery and development. HPLC, coupled with various detectors, remains the gold standard for such analyses due to its high resolution, sensitivity, and reproducibility.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying luteolin-7-O-gentiobioside depends on factors such as the sample matrix, required sensitivity, and available instrumentation. While standard HPLC with Ultraviolet (UV) detection is widely used, more advanced techniques like Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS) offer enhanced sensitivity and selectivity, particularly for complex biological samples. The following table summarizes the performance of different methods based on published validation data.

ParameterHPLC-UVUFLC-MS/MS
Linearity (r²) >0.999>0.995[1][2]
Limit of Detection (LOD) 0.0015 µgNot Reported
Limit of Quantification (LOQ) 1.0 ng/mL[1][2]0.0051 µg
Precision (RSD%) Intra-day: <1.04%, Inter-day: <1.2%Intra-day & Inter-day: <15%[1][2]
Accuracy (Recovery %) 98.1% - 110.1%>75%[1][2]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of luteolin-7-O-gentiobioside in plant extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of 0.4% phosphoric acid in water (A) and methanol (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of luteolin-7-O-gentiobioside standard in methanol. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This highly sensitive and selective method is ideal for quantifying luteolin-7-O-gentiobioside in biological matrices like plasma.[1][2]

  • Instrumentation: A UFLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column (e.g., Venusil MP C18) is used for separation.[1]

  • Mobile Phase: A gradient elution with 0.05% formic acid in water and acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization Mode: Negative ion electrospray.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[1]

  • Sample Preparation (Plasma): Protein precipitation is performed by adding acidified acetonitrile to the plasma sample. The mixture is vortexed and centrifuged, and the supernatant is injected into the UFLC-MS/MS system.[1]

  • Internal Standard: An appropriate internal standard, such as puerarin, should be used to ensure accuracy.[1]

Visualizing Method Validation and Biological Activity

To further aid researchers, the following diagrams illustrate the HPLC method validation workflow and a potential signaling pathway influenced by luteolin-7-O-gentiobioside.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Optimization Optimization of Chromatographic Conditions Specificity Specificity / Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis

Caption: Workflow for HPLC method validation.

Luteolin_Signaling_Pathway cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway Luteolin Luteolin-7-O-gentiobioside NFkB NF-κB Luteolin->NFkB Inhibition AP1 AP-1 Luteolin->AP1 Inhibition PI3K_Akt PI3K/Akt Luteolin->PI3K_Akt Modulation Nrf2 Nrf2 Luteolin->Nrf2 Activation MAPK MAPK Luteolin->MAPK Modulation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Activation AP1->Inflammatory_Cytokines Activation HO1 HO-1 Nrf2->HO1 Upregulation MAPK->HO1 Upregulation Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Potential signaling pathways modulated by luteolin-7-O-gentiobioside.

References

A Comparative Guide to Analytical Methods for Luteolin-7-O-Gentiobioside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of luteolin-7-O-gentiobioside, a significant flavonoid glycoside. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of a validated Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside, and luteolin-7-O-β-D-glucuronide in plasma.[1] For comparative context, data from other analytical methods for related flavonoid glycosides are also presented.

Parameter UFLC-MS/MS for Luteolin-7-O-gentiobioside [1]HPLC-UV for Luteolin-7-O-β-D-glucoside [2]LC-MS for Luteolin-7-O-β-d-glucoside [3]
Linearity (r) >0.995Not explicitly stated, but linear over the calibration range>0.995
Concentration Range 1.0 - 250 ng/mL0.16 - 20.0 µg/mL20 - 2,000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.16 µg/mL (as the lowest point of the calibration curve)20 ng/mL
Intra-day Precision (RSD) < 15%< 11.7%Not explicitly stated
Inter-day Precision (RSD) < 15%< 10.0%Not explicitly stated
Accuracy Deviation < 15%-3.4% to 8.1%Not explicitly stated
Extraction Recovery > 75%91.9% to 104.1%Not explicitly stated
Internal Standard PuerarinNot specified in the abstractIsoquercitrin

Experimental Protocols

UFLC-MS/MS Method for Luteolin-7-O-gentiobioside in Beagle Dog Plasma[1]

This method is designed for the rapid, sensitive, and selective simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside, and luteolin-7-O-β-D-glucuronide.

a. Sample Preparation:

  • Protein precipitation of plasma samples is performed using acidified acetonitrile.

b. Chromatographic Conditions:

  • System: Ultra-Fast Liquid Chromatography (UFLC) system.

  • Column: Venusil MP C18.

  • Mobile Phase: A gradient elution system composed of 0.05% formic acid and acetonitrile.

  • Flow Rate: 0.4 mL/min.

c. Mass Spectrometric Detection:

  • System: Tandem mass spectrometer.

  • Ion Source: Turbo ion spray source.

  • Ionization Mode: Negative ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV Method for Luteolin-7-O-β-D-glucoside in Rat Plasma[2]

This method provides a simple and accurate way to determine luteolin-7-O-β-D-glucoside.

a. Sample Preparation:

  • Plasma protein is precipitated with methanol.

b. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column.

  • Mobile Phase: Methanol-0.2% phosphoric acid (1:1, v/v).

  • Detection: UV detection at 350 nm.

LC-MS Method for Luteolin-7-O-β-d-glucoside in Rat Plasma[3]

This method is a rapid and sensitive approach for the determination of luteolin-7-O-β-d-glucoside.

a. Sample Preparation:

  • Solvent extraction is used to prepare the plasma samples.

b. Chromatographic Conditions:

  • System: Liquid Chromatography (LC) system.

  • Column: Elite Hypersil ODS2 column (250mm×4.6mm i.d., 5μm).

  • Mobile Phase: Acetonitrile-0.3% acetic acid (26:74, v/v).

c. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Selected Ions: m/z 448.95 for luteolin-7-O-β-d-glucoside and m/z 464.95 for the internal standard, isoquercitrin.[3]

Visualizations

Analytical Workflow for Luteolin-7-O-gentiobioside Quantification

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acidified Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UFLC_Separation UFLC Separation (Venusil MP C18) Supernatant_Collection->UFLC_Separation MS_MS_Detection MS/MS Detection (Negative MRM) UFLC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Caption: UFLC-MS/MS workflow for luteolin-7-O-gentiobioside.

Cross-Validation Logic

Cross_Validation_Logic cluster_validation_params Validation Parameters MethodA Primary Analytical Method (e.g., UFLC-MS/MS) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LLOQ LLOQ MethodA->LLOQ Selectivity Selectivity MethodA->Selectivity Recovery Recovery MethodA->Recovery MethodB Alternative Method 1 (e.g., HPLC-UV) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LLOQ MethodB->Selectivity MethodB->Recovery MethodC Alternative Method 2 (e.g., LC-MS) MethodC->Linearity MethodC->Accuracy MethodC->Precision MethodC->LLOQ MethodC->Selectivity MethodC->Recovery Comparison Comparative Analysis of Performance Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LLOQ->Comparison Selectivity->Comparison Recovery->Comparison

Caption: Logic for comparing analytical methods.

References

Luteolin Glycosides: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: October 24, 2025

A detailed comparison of the neuroprotective effects of various luteolin glycosides reveals distinct mechanisms of action and therapeutic potential. This guide synthesizes experimental data on key luteolin glycosides—Luteolin-7-O-glucoside (Cynaroside), Luteolin-8-C-glucoside (Orientin), and Luteolin-6-C-glucoside (Isoorientin)—to assist researchers, scientists, and drug development professionals in navigating their neuroprotective attributes.

Luteolin, a common flavonoid found in a variety of plants, has long been recognized for its antioxidant and anti-inflammatory properties.[1] Its glycosidic forms, which often exhibit improved bioavailability, are emerging as promising candidates for the development of therapies for neurodegenerative diseases.[2] This report provides a comparative overview of the neuroprotective effects of different luteolin glycosides, supported by experimental data from in vitro and in vivo studies.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the key quantitative findings from studies investigating the neuroprotective effects of different luteolin glycosides.

Luteolin GlycosideModel SystemToxin/InsultConcentrationKey Quantitative ResultsReference
Luteolin-7-O-glucoside (Cynaroside) Undifferentiated SH-SY5Y cells6-hydroxydopamine (6-OHDA, 100 µM)0.1 µM13% increase in cell viability compared to 6-OHDA treatment alone after 24h.[3][3]
RA-differentiated SH-SY5Y cells6-hydroxydopamine (6-OHDA)Not specifiedIncreased cell viability after 24 and 48h.[4][4]
Undifferentiated SH-SY5Y cells6-hydroxydopamine (6-OHDA, 100 µM)1 µM320% protection against mitochondrial membrane depolarization.[5][5]
LPS-stimulated RAW264.7 cellsLipopolysaccharide (LPS)Not specifiedReduction in TNF-α levels and an increase in IL-10 levels.[3][4][3][4]
MPTP-induced miceMPTPNot specifiedIncreased Bcl-2/Bax ratio and decreased cleaved caspase 3 expression.[6][6]
Luteolin-8-C-glucoside (Orientin) Primary rat cortical neuronsOxygen-glucose deprivation/reperfusion (OGD/RP)10, 20, 30 µMDose-dependent reversal of reduced cell viability and lactate dehydrogenase leakage.[7][7]
Luteolin-6-C-glucoside (Isoorientin) Mouse microglia BV2 or SIM-A9 cellsLipopolysaccharide (LPS)Not specifiedSignificant inhibition of TNF-α (p < 0.01) and NO (p < 0.001) production.[8][8]
Mouse microglia BV2 or SIM-A9 cellsLipopolysaccharide (LPS)Not specifiedSignificant inhibition of COX-2 (p < 0.01) and Iba-1 (p < 0.05) expression.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Neuroprotection Assay using SH-SY5Y Cells and 6-OHDA[3][5]
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells were treated with 10 µM retinoic acid (RA) for 6 days.

  • Treatment: Cells were pre-treated with various concentrations of Luteolin-7-O-glucoside (0.1 µM, 1 µM) for 1 hour. Subsequently, cells were exposed to 100 µM 6-hydroxydopamine (6-OHDA) for 24 or 48 hours to induce neurotoxicity.

  • Cell Viability Assessment (MTT Assay): Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the medium was replaced with MTT solution (0.5 mg/mL) and incubated for 2 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Mitochondrial membrane potential was assessed using the JC-1 dye. After treatment, cells were incubated with JC-1 (2.5 µg/mL) for 30 minutes at 37°C. The fluorescence of JC-1 monomers (green, ~530 nm) and aggregates (red, ~590 nm) was measured, and the ratio of red to green fluorescence was calculated as an indicator of mitochondrial depolarization.

Neuroprotection Assay using Primary Cortical Neurons and OGD/RP[7]
  • Primary Neuron Culture: Cortical neurons were isolated from neonatal Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/RP): To induce ischemic injury, the culture medium was replaced with glucose-free Earle's balanced salt solution, and the cells were placed in a hypoxic chamber (95% N2, 5% CO2) for a specified period. Reperfusion was initiated by returning the cells to the original culture medium and normoxic conditions.

  • Treatment: Neurons were pre-treated with Orientin (10, 20, and 30 µM) before being subjected to OGD/RP.

  • Cell Viability and LDH Assay: Cell viability was assessed using the MTT assay. Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, was quantified using a commercially available LDH cytotoxicity assay kit.

Anti-inflammatory Assay using Microglia and LPS[8]
  • Cell Culture: Mouse microglial cell lines (BV2 or SIM-A9) were cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells were pre-treated with Isoorientin for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α in the culture medium were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: The expression levels of inflammatory proteins such as COX-2 and Iba-1 were determined by Western blotting using specific primary antibodies.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of luteolin glycosides are mediated through various signaling pathways. The diagrams below illustrate these mechanisms and the general workflow of the neuroprotection experiments.

G General Experimental Workflow for Neuroprotection Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment Neuronal Cell Line (e.g., SH-SY5Y)\nor Primary Neurons Neuronal Cell Line (e.g., SH-SY5Y) or Primary Neurons Cell Seeding Cell Seeding Neuronal Cell Line (e.g., SH-SY5Y)\nor Primary Neurons->Cell Seeding Pre-treatment with\nLuteolin Glycoside Pre-treatment with Luteolin Glycoside Cell Seeding->Pre-treatment with\nLuteolin Glycoside Induction of Neurotoxicity\n(e.g., 6-OHDA, OGD/RP, LPS) Induction of Neurotoxicity (e.g., 6-OHDA, OGD/RP, LPS) Pre-treatment with\nLuteolin Glycoside->Induction of Neurotoxicity\n(e.g., 6-OHDA, OGD/RP, LPS) Cell Viability Assays (MTT) Cell Viability Assays (MTT) Induction of Neurotoxicity\n(e.g., 6-OHDA, OGD/RP, LPS)->Cell Viability Assays (MTT) Biochemical Assays\n(e.g., LDH, NO, Cytokines) Biochemical Assays (e.g., LDH, NO, Cytokines) Induction of Neurotoxicity\n(e.g., 6-OHDA, OGD/RP, LPS)->Biochemical Assays\n(e.g., LDH, NO, Cytokines) Molecular Analysis\n(e.g., Western Blot, PCR) Molecular Analysis (e.g., Western Blot, PCR) Induction of Neurotoxicity\n(e.g., 6-OHDA, OGD/RP, LPS)->Molecular Analysis\n(e.g., Western Blot, PCR) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assays (MTT)->Data Analysis & Interpretation Biochemical Assays\n(e.g., LDH, NO, Cytokines)->Data Analysis & Interpretation Molecular Analysis\n(e.g., Western Blot, PCR)->Data Analysis & Interpretation

Caption: General workflow for in vitro neuroprotection studies.

G Signaling Pathways of Luteolin Glycosides in Neuroprotection cluster_0 Luteolin-7-O-glucoside (Cynaroside) cluster_1 Luteolin-8-C-glucoside (Orientin) cluster_2 Luteolin-6-C-glucoside (Isoorientin) Lut7 Luteolin-7-O-glucoside ER Estrogen Receptor Lut7->ER Mito Mitochondrial Protection Lut7->Mito Inflam Anti-inflammation (↓ TNF-α, ↑ IL-10) Lut7->Inflam Alox15 ↓ Alox15 Lut7->Alox15 Apop Anti-apoptosis (↓ Caspase-3, ↑ Bcl-2/Bax) ER->Apop NLRP3 ↓ NLRP3 Inflammasome Alox15->NLRP3 Orientin Luteolin-8-C-glucoside JNK ↓ JNK Pathway Orientin->JNK ERK ↑ ERK1/2 Pathway Orientin->ERK Neuroprotection Neuroprotection JNK->Neuroprotection ERK->Neuroprotection Isoorientin Luteolin-6-C-glucoside GSK3b ↓ GSK3β Isoorientin->GSK3b Nrf2 ↑ Nrf2/HO-1 Pathway Isoorientin->Nrf2 NFkB ↓ NF-κB Pathway GSK3b->NFkB ↓ Neuroinflammation ↓ Neuroinflammation NFkB->↓ Neuroinflammation ↑ Antioxidant Response ↑ Antioxidant Response Nrf2->↑ Antioxidant Response

Caption: Key signaling pathways modulated by luteolin glycosides.

Concluding Remarks

The compiled data indicates that luteolin glycosides are potent neuroprotective agents with distinct but overlapping mechanisms of action. Luteolin-7-O-glucoside (Cynaroside) demonstrates a broad spectrum of activity, including anti-apoptotic, anti-inflammatory, and mitochondrial protective effects, partly through estrogen receptor signaling.[3][4][5][6] Luteolin-8-C-glucoside (Orientin) appears to exert its neuroprotective effects primarily by modulating the JNK and ERK signaling pathways in the context of ischemic injury.[7] Luteolin-6-C-glucoside (Isoorientin) showcases strong anti-inflammatory potential by targeting key inflammatory regulators like GSK3β and NF-κB, while also boosting the antioxidant response via the Nrf2 pathway.[8]

This comparative guide underscores the importance of considering the specific glycosidic form of luteolin in the design of future neuroprotective therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these promising natural compounds.

References

bioactivity of luteolin-7-O-gentiobioside compared to its aglycone luteolin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of the flavonoid aglycone, luteolin, and its glycosidic form, with a focus on antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of direct comparative data for luteolin-7-O-gentiobioside, this guide will utilize data for the closely related and well-studied luteolin-7-O-glucoside as a representative luteolin glycoside. The structural difference lies in the sugar moiety attached at the 7-position of the luteolin backbone; gentiobioside is a disaccharide (two glucose units), while glucoside is a monosaccharide (one glucose unit). This structural variation is expected to influence bioavailability and may result in nuanced differences in bioactivity, though the general trends observed are likely to be similar.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative bioactivity of luteolin and its glycosidic form. The information is presented to facilitate an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Key Findings

Across various in vitro studies, the aglycone luteolin consistently demonstrates greater potency in its biological activities compared to its glycosidic form, luteolin-7-O-glucoside. This is often attributed to the difference in their chemical structures, which affects cellular uptake and interaction with molecular targets. The presence of the sugar moiety in the glycoside generally reduces its bioactivity compared to the free form of luteolin.[1]

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data from various studies, highlighting the half-maximal inhibitory concentration (IC50) values for different biological activities. Lower IC50 values indicate greater potency.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
LuteolinNitric Oxide (NO) Production InhibitionRAW 264.713.9[2]
Luteolin-7-O-glucosideNitric Oxide (NO) Production InhibitionRAW 264.722.7[2]
LuteolinProstaglandin E2 (PGE2) Production InhibitionRAW 264.77.4[2]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) Production InhibitionRAW 264.715.0[2]
LuteolinTNF-α and IL-6 Release InhibitionRAW 264.7< 1[3]
Luteolin-7-O-glucosideTNF-α and IL-6 Release InhibitionRAW 264.7~50[3]
Table 2: Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50 (µM)Reference
LuteolinHuman Lung Carcinoma (A549)CCK841.59 (24h)[4]
LuteolinHuman Lung Carcinoma (H460)CCK848.47 (24h)[4]
LuteolinMouse Kidney Mesangial Cells (DNA Synthesis Inhibition)Proliferation1.5[5]
Luteolin-7-O-glucosideMouse Kidney Mesangial Cells (DNA Synthesis Inhibition)Proliferation6.1[5]
Luteolin-7-O-glucosideHuman Breast Cancer (MCF-7)MTT3.98 µg/mL[6]
Table 3: Antioxidant Activity
CompoundAssayIC50 (µM)Reference
LuteolinDPPH Radical Scavenging20.2[7]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the compounds.

Methodology:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compounds (luteolin and luteolin-7-O-glucoside) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The amount of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is measured at approximately 540 nm.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (e.g., MTT or CCK8)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for different time intervals (e.g., 24, 48, 72 hours).

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) is added to each well.

  • The plates are incubated for a further period to allow for the formation of formazan crystals (MTT) or a colored product (CCK8) by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (for MTT), and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK8).

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by luteolin and its glycosides.

G Luteolin Luteolin Nrf2 Nrf2 Luteolin->Nrf2 promotes nuclear translocation MAPK MAPK (p38, JNK) Luteolin->MAPK Luteolin_Glycoside Luteolin Glycoside (e.g., Luteolin-7-O-glucoside) Luteolin_Glycoside->Nrf2 promotes nuclear translocation Luteolin_Glycoside->MAPK Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression MAPK->Nrf2 activates Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response

Caption: Nrf2/MAPK-Mediated Antioxidant Pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB NF-κB PI3K_Akt->NFkB activates AP1 AP-1 PI3K_Akt->AP1 activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Inflammatory_Mediators induces expression AP1->Inflammatory_Mediators induces expression Luteolin Luteolin Luteolin->PI3K_Akt inhibits Luteolin->NFkB inhibits Luteolin->AP1 inhibits Luteolin_Glycoside Luteolin Glycoside Luteolin_Glycoside->PI3K_Akt inhibits Luteolin_Glycoside->NFkB inhibits

Caption: NF-κB/AP-1/PI3K-Akt Inflammatory Pathway.

G Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->STAT3 Gene_Transcription Pro-inflammatory Gene Transcription STAT3->Gene_Transcription Luteolin Luteolin Luteolin->JAK inhibits Luteolin_Glycoside Luteolin Glycoside Luteolin_Glycoside->STAT3 impairs nuclear translocation

Caption: JAK/STAT Inflammatory Signaling Pathway.

Conclusion

The available experimental data consistently indicates that luteolin, in its aglycone form, exhibits superior bioactivity compared to its glycosidic counterpart, luteolin-7-O-glucoside, across antioxidant, anti-inflammatory, and anticancer assays. This is evidenced by the lower IC50 values of luteolin in various experimental models. The presence of the sugar moiety in the glycoside likely hinders its absorption and interaction with cellular targets.

While direct comparative data for luteolin-7-O-gentiobioside is scarce, it is reasonable to extrapolate that a similar trend of lower bioactivity compared to luteolin would be observed, potentially with further reduced activity due to the larger disaccharide moiety. Further research is warranted to directly compare the bioactivities of luteolin with a wider range of its naturally occurring glycosides, including luteolin-7-O-gentiobioside, to fully elucidate their therapeutic potential.

References

head-to-head comparison of luteolin-7-O-gentiobioside and apigenin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, luteolin and apigenin glycosides stand out for their therapeutic potential. This guide provides a detailed, data-driven comparison of two such derivatives: luteolin-7-O-gentiobioside and apigenin-7-O-glucoside. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate their biochemical and pharmacological properties.

Biochemical Profile

FeatureLuteolin-7-O-gentiobiosideApigenin-7-O-glucoside
Chemical Formula C27H30O16C21H20O10[1]
Molecular Weight 610.52 g/mol [2]432.38 g/mol [3]
Core Aglycone LuteolinApigenin
Glycosidic Moiety GentiobioseGlucose
Solubility Data not readily availablePoorly soluble in water (0.00135 mg/mL)[4]

Antioxidant Activity

Both compounds exhibit notable antioxidant properties, primarily through their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Apigenin-7-O-glucoside has demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS) in a concentration-dependent manner[5]. Studies have shown that its antioxidant capacity is enhanced upon hydrolysis to its aglycone, apigenin[1].

Luteolin-7-O-gentiobioside's direct antioxidant activity data is less prevalent in the reviewed literature. However, its aglycone, luteolin, is a potent antioxidant[6][7]. Luteolin and its 7-O-glucoside have been shown to bolster antioxidative potential by inducing heme oxygenase-1 (HO-1) expression through the Nrf2/MAPK signaling pathway[6][8].

Comparative Antioxidant Data
CompoundAssayIC50 / ActivityReference
Apigenin-7-O-glucosideABTS radical scavengingEC50 significantly lower than positive controls (BHT, ascorbic acid, rutin)[1]
Apigenin-7-O-glucosideH2O2-induced ROS production in RAW264.7 cellsSimilar inhibitory effect to Trolox[9]
Luteolin & Luteolin-7-O-glucosidet-BHP-induced oxidative damageDose-dependent amelioration[6][8]

Anti-inflammatory Effects

The anti-inflammatory properties of both flavonoids are well-documented, with actions targeting key inflammatory signaling pathways.

Apigenin-7-O-glucoside exerts anti-inflammatory effects by inhibiting the NF-κB pathway[4]. It has been shown to reduce skin inflammation induced by reactive oxygen species generators[10]. Furthermore, it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6[11].

Luteolin-7-O-gentiobioside's anti-inflammatory data is less direct. However, its aglycone, luteolin, and the related luteolin-7-O-glucoside, have demonstrated potent anti-inflammatory activities. They can inhibit inflammatory pathways such as NF-κB, MAPK, and JAK/STAT3[12][13]. Luteolin-7-O-glucoside has been shown to reduce the expression of inflammatory factors like ICAM-1, VCAM-1, TNF-α, and IL-6[14].

Key Anti-inflammatory Mechanisms

anti_inflammatory_pathways cluster_apigenin Apigenin-7-O-glucoside cluster_luteolin Luteolin Glycosides A7G Apigenin-7-O-glucoside NFkB_A NF-κB Pathway A7G->NFkB_A inhibits Cytokines_A Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_A->Cytokines_A regulates L7G Luteolin Glycosides NFkB_L NF-κB Pathway L7G->NFkB_L inhibits MAPK MAPK Pathway L7G->MAPK inhibits STAT3 JAK/STAT3 Pathway L7G->STAT3 inhibits Cytokines_L Pro-inflammatory Cytokines & Factors NFkB_L->Cytokines_L regulates MAPK->Cytokines_L regulates STAT3->Cytokines_L regulates

Figure 1. Anti-inflammatory signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability of flavonoid glycosides is a critical factor in their therapeutic efficacy.

Apigenin-7-O-glucoside bioavailability is influenced by intestinal microbiota, which can hydrolyze it to the more readily absorbable aglycone, apigenin[15][16]. The total excretion of apigenin-7-glucoside and its metabolites is relatively low, around 11-13% of the administered dose in rats[16][17].

Luteolin-7-O-gentiobioside pharmacokinetic data is available from a study in beagle dogs following intravenous administration of a traditional Chinese medicine preparation containing this compound[18]. The oral bioavailability of the related luteolin-7-O-glucoside in rats is approximately 10%, and it is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption[19][20].

Pharmacokinetic Parameters
CompoundAnimal ModelAdministrationBioavailabilityKey MetabolitesReference
Apigenin-7-O-glucosideRatsOralLow (~11-13% excretion)Apigenin, naringenin, 3-(4-hydroxyphenyl)propionic acid[15][16][17]
Luteolin-7-O-glucosideRatsOral~10%Luteolin[19][20]
Luteolin-7-O-gentiobiosideBeagle DogsIntravenousN/ALuteolin-7-O-β-D-glucoside, Luteolin-7-O-β-D-glucuronide[18]

Experimental Protocols

Antioxidant Activity Assessment (ABTS Assay)

This protocol is a representative method for determining antioxidant capacity.

abts_workflow start Start prepare_reagents Prepare ABTS radical cation (ABTS•+) solution start->prepare_reagents add_sample Add test compound (Luteolin-7-O-gentiobioside or Apigenin-7-O-glucoside) to ABTS•+ solution prepare_reagents->add_sample incubate Incubate in the dark at room temperature add_sample->incubate measure_absorbance Measure absorbance at 734 nm incubate->measure_absorbance calculate Calculate percentage inhibition measure_absorbance->calculate end End calculate->end

Figure 2. Workflow for ABTS antioxidant assay.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. A small volume of the test compound (dissolved in a suitable solvent) is added to the diluted ABTS•+ solution.

  • Incubation and Measurement: The reaction mixture is incubated for a specified time (e.g., 6 minutes) at room temperature in the dark. The absorbance is then measured at 734 nm.

  • Calculation: The percentage inhibition of absorbance is calculated relative to a control (containing the solvent instead of the test compound). The EC50 value, the concentration of the test compound that causes 50% inhibition, is then determined.[1]

Cell Viability Assessment (MTT Assay)

Methodology:

  • Cell Seeding: Cells (e.g., RAW264.7 macrophages) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (luteolin-7-O-gentiobioside or apigenin-7-O-glucoside) for a specified period (e.g., 24 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blotting for Inflammatory Markers

Methodology:

  • Cell Lysis: After treatment with the test compounds and/or an inflammatory stimulus (e.g., LPS), cells are washed and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the inflammatory markers of interest (e.g., NF-κB, iNOS, COX-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[11]

Conclusion

Both luteolin-7-O-gentiobioside and apigenin-7-O-glucoside are promising bioactive compounds with significant antioxidant and anti-inflammatory potential. Apigenin-7-O-glucoside has been more extensively studied, with a clearer picture of its mechanisms of action and bioavailability. Luteolin-7-O-gentiobioside, while less directly characterized, benefits from the well-established potent effects of its aglycone, luteolin.

For researchers and drug development professionals, the choice between these two compounds may depend on the specific therapeutic target. Apigenin-7-O-glucoside presents a solid foundation of data for applications targeting ROS-mediated damage and NF-κB-driven inflammation. Luteolin-7-O-gentiobioside, and luteolin glycosides in general, may offer a broader spectrum of anti-inflammatory action by modulating multiple signaling pathways, including MAPK and STAT3. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic advantages. The provided experimental protocols offer a starting point for such investigations.

References

A Comparative Guide to Analytical Methods for Luteolin-7-O-gentiobioside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. This guide provides a comparative overview of validated analytical methods for luteolin-7-O-gentiobioside, a flavonoid glycoside with significant therapeutic potential. While no formal inter-laboratory validation studies were identified in the public domain, this document synthesizes data from single-laboratory validations to offer insights into method performance and protocols.

Luteolin-7-O-gentiobioside is a key bioactive constituent in various medicinal plants. Its pharmacological properties necessitate robust and reliable analytical methods for pharmacokinetic studies, quality control of herbal preparations, and drug development. This guide details and compares High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) methodologies.

Comparative Analysis of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the quantitative performance of a validated UFLC-MS/MS method for the determination of luteolin-7-O-gentiobioside and a validated HPLC-UV method for a similar compound, luteolin-7-O-β-D-glucoside, to provide a representative comparison.

Performance MetricUFLC-MS/MS for Luteolin-7-O-gentiobioside[1][2]HPLC-UV for Luteolin-7-O-glucoside[3]
Linearity Range 1.0 - 250 ng/mL0.16 - 20.0 µg/mL
Correlation Coefficient (r) > 0.995Linear
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.06 µg/mL (for a related compound)[4]
Intra-day Precision (RSD) < 15%< 11.7%
Inter-day Precision (RSD) < 15%< 10.0%
Accuracy (Deviation) < 15%-3.4% to 8.1%
Extraction Recovery > 75%91.9% to 104.1%

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and adaptation of analytical assays. Below are the experimental protocols derived from the validated studies, accompanied by workflow diagrams generated using Graphviz.

UFLC-MS/MS Method for Plasma Samples

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where analyte concentrations are low.[1][4]

Experimental Protocol:

  • Sample Preparation:

    • Obtain beagle dog plasma samples.

    • Precipitate plasma proteins using acidified acetonitrile.

    • Use puerarin as the internal standard (IS).

  • Chromatography:

    • System: Ultra-Fast Liquid Chromatography (UFLC).

    • Column: Venusil MP C18.

    • Mobile Phase: A gradient elution system composed of 0.05% formic acid and acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • System: Tandem Mass Spectrometry (MS/MS).

    • Ionization: Negative ion mode with a turbo ion spray source.[1]

    • Mode: Multiple Reaction Monitoring (MRM).[1]

UFLC-MS/MS Experimental Workflow
HPLC-UV Method for Plasma Samples

This method, while typically less sensitive than LC-MS/MS, is robust, widely available, and suitable for applications where higher concentrations of the analyte are expected, such as in the quality control of herbal extracts. The following protocol is for the related compound luteolin-7-O-β-D-glucoside.[3]

Experimental Protocol:

  • Sample Preparation:

    • Obtain rat plasma samples.

    • Precipitate plasma proteins with methanol.[3]

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC).

    • Column: C18 column.[3]

    • Mobile Phase: Methanol-0.2% phosphoric acid (1:1, v/v).[3]

    • Flow Rate: Not specified in the abstract.

  • Detection:

    • System: UV Detector.

    • Wavelength: 350 nm.[3]

HPLC-UV Experimental Workflow

Concluding Remarks

The choice between UFLC-MS/MS and HPLC-UV for the quantification of luteolin-7-O-gentiobioside depends on the specific requirements of the study. UFLC-MS/MS offers superior sensitivity and selectivity, which is critical for pharmacokinetic analyses in biological matrices.[1] Conversely, HPLC-UV provides a reliable and more accessible alternative for quality control and quantification in samples with higher analyte concentrations.[3] The data and protocols presented here, derived from single-laboratory validations, serve as a valuable resource for developing and implementing analytical methods for this promising flavonoid glycoside. The establishment of a formal inter-laboratory validation study in the future would be a significant step forward in standardizing the quantification of luteolin-7-O-gentiobioside across the scientific community.

References

A Researcher's Guide to Assessing the Specificity of Antibodies for Luteolin-7-O-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous validation of antibody specificity is paramount to ensure reliable and reproducible results in immunoassays. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting luteolin-7-O-gentiobioside, a flavonoid glycoside of increasing research interest. While commercially available monoclonal antibodies for this specific compound are not widely documented, this guide presents a standardized methodology and data presentation format that can be applied to newly developed antibodies.

I. Comparative Specificity Analysis

The primary method for evaluating antibody specificity is to determine its cross-reactivity against a panel of structurally related molecules. An ideal antibody will exhibit high affinity for the target antigen (luteolin-7-O-gentiobioside) and minimal to no binding to related compounds.

Table 1: Cross-Reactivity Profile of a Hypothetical Monoclonal Antibody (mAb-L7G) against Luteolin-7-O-Gentiobioside

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
Luteolin-7-O-gentiobioside [Target Antigen] 10 100
LuteolinAglycone> 10,000< 0.1
Luteolin-7-O-glucosideMonoglycoside5002
Luteolin-7-O-glucuronideGlucuronide conjugate> 10,000< 0.1
Apigenin-7-O-gentiobiosideDifferent aglycone2,5000.4
Rutin (Quercetin-3-O-rutinoside)Different flavonoid glycoside> 10,000< 0.1
Genistin (Genistein-7-O-glucoside)Isoflavone glycoside> 10,000< 0.1
  • IC50 (50% Inhibitory Concentration): The concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive immunoassay.

  • Cross-Reactivity (%): Calculated as (IC50 of Luteolin-7-O-gentiobioside / IC50 of competing compound) x 100.

The data presented in Table 1 is hypothetical but illustrates the expected results for a highly specific antibody. The low IC50 value for luteolin-7-O-gentiobioside indicates high affinity, while the significantly higher IC50 values for structurally similar molecules demonstrate minimal cross-reactivity.

II. Experimental Protocols

The following is a detailed protocol for an indirect competitive enzyme-linked immunosorbent assay (icELISA), a standard method for determining antibody specificity and calculating the data presented in Table 1.

A. Materials and Reagents

  • High-binding 96-well microtiter plates

  • Coating antigen: Luteolin-7-O-gentiobioside conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Monoclonal antibody (mAb-L7G) against luteolin-7-O-gentiobioside

  • Standard solutions of luteolin-7-O-gentiobioside and potential cross-reactants

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG

  • Substrate solution: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stopping solution: 2 M Sulfuric Acid

  • Wash buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

  • Blocking buffer: 5% non-fat dry milk in PBST

  • Coating buffer: 0.05 M Carbonate-bicarbonate buffer (pH 9.6)

  • Plate reader (450 nm)

B. Experimental Procedure

  • Coating: Dilute the luteolin-7-O-gentiobioside-BSA conjugate in coating buffer to a pre-determined optimal concentration. Add 100 µL of the coating antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (luteolin-7-O-gentiobioside) and the compounds to be tested for cross-reactivity.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-luteolin-7-O-gentiobioside monoclonal antibody. Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of 2 M sulfuric acid to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 values from the resulting sigmoidal curves. Calculate the cross-reactivity as described above.

III. Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for assessing antibody specificity using icELISA.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Coat Plate with L7G-BSA Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D G Add Mixture to Coated Plate D->G E Prepare Standard/Test Compound Dilutions F Pre-incubate with Anti-L7G Antibody E->F F->G H Incubate G->H I Wash H->I J Add HRP-conjugated Secondary Antibody I->J K Incubate J->K L Wash K->L M Add TMB Substrate L->M N Incubate (Dark) M->N O Add Stop Solution N->O P Read Absorbance at 450 nm O->P Q Plot Absorbance vs. Concentration P->Q R Determine IC50 Values Q->R S Calculate Cross-Reactivity (%) R->S

Workflow for icELISA-based antibody specificity assessment.

IV. Conclusion

The specificity of an antibody is a critical determinant of its utility in research and diagnostic applications. By employing a systematic approach to cross-reactivity testing, as outlined in this guide, researchers can confidently characterize the performance of their antibodies against luteolin-7-O-gentiobioside. The provided protocols and data presentation formats offer a standardized framework to ensure the generation of robust and comparable data, ultimately contributing to the advancement of research in this field.

A Comparative Guide to the Metabolic Stability of Luteolin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of luteolin and its glycosidic forms, supported by experimental data. Understanding the metabolic fate of these compounds is crucial for evaluating their bioavailability and therapeutic potential.

Introduction to Luteolin and its Glycosides

Luteolin is a common flavonoid found in numerous plants, fruits, and vegetables. In nature, it frequently exists as glycosides, where one or more sugar molecules are attached to the luteolin aglycone (the non-sugar part)[1]. These glycosidic forms, such as luteolin-7-O-glucoside, are precursors to the biologically active luteolin. The metabolic stability of these compounds significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines their efficacy in vivo[1][2]. Luteolin and its glycosides are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities[1]. However, their therapeutic application is often limited by low bioavailability due to extensive metabolism[1][2][3].

Overview of Metabolic Pathways

The metabolism of luteolin glycosides is a multi-step process primarily involving the gut microbiota and hepatic enzymes.

  • Intestinal Hydrolysis: Upon oral ingestion, luteolin glycosides are not readily absorbed. They first undergo hydrolysis in the intestine, a reaction catalyzed by β-glucosidases from the intestinal mucosa or, more significantly, by enzymes produced by the gut microbiota (e.g., Enterococci, Lactobacilli, Bacteroides)[4][5][6]. This enzymatic cleavage removes the sugar moiety, releasing the luteolin aglycone[4][7].

  • Phase I Metabolism: The liberated luteolin aglycone can then be absorbed and undergo Phase I metabolism, primarily oxidation. This process is mediated by Cytochrome P450 (CYP) enzymes in the liver[8][9][10]. Specifically, CYP1B1 has been shown to metabolize luteolin to hydroxylated metabolites like 6-hydroxyluteolin, while CYP1A1 and CYP1A2 show less activity[9].

  • Phase II Metabolism: Following absorption and potential Phase I modification, luteolin undergoes extensive Phase II conjugation. This is the main pathway for its metabolism and involves several enzymes[7][10][11]:

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to luteolin, forming more water-soluble luteolin glucuronides. This is a major metabolic route[3][12].

    • Sulfation: Sulfotransferases (SULTs) add sulfate groups, another common conjugation reaction for flavonoids[13][14].

    • Methylation: Catechol-O-methyltransferase (COMT) can methylate the catechol group of luteolin, forming metabolites like chrysoeriol and diosmetin[11].

These conjugated metabolites are more readily excreted from the body, primarily through bile and urine[15][16].

Comparative Pharmacokinetics and Metabolic Stability

Direct comparative in vitro metabolic stability data for different luteolin glycosides is scarce. However, in vivo pharmacokinetic studies in rats provide valuable insights into their comparative bioavailability and metabolic fate. The data consistently show that the aglycone, luteolin, has poor oral bioavailability, largely due to extensive first-pass metabolism[3][16][17].

When administered orally, luteolin glycosides are first hydrolyzed to luteolin, which is then absorbed and extensively metabolized[18][19]. Studies show that after oral administration of luteolin-7-O-glucoside, the parent glycoside is often not detected in the plasma; instead, luteolin and its glucuronide and sulfate conjugates are the main circulating forms[20][21]. This indicates that the initial hydrolysis is a critical and often rate-limiting step for absorption.

The oral bioavailability of luteolin-7-O-glucoside has been reported to be lower than that of luteolin itself in rats, at approximately 10% and 26%, respectively[18][19]. This may seem counterintuitive but reflects the complex interplay of hydrolysis, absorption, and extensive first-pass metabolism of the released aglycone.

Table 1: Comparative Pharmacokinetic Parameters of Luteolin and Luteolin-7-O-Glucoside in Rats

CompoundAdministration RouteDoseCmax (μg/mL)Tmax (h)AUC (min·μg/mL)T½ (min)Oral Bioavailability (%)Reference
Luteolin Intravenous (i.v.)10 mg/kg7.47 ± 3.780.08 (5 min)261 ± 3378 ± 14-[18]
Luteolin Oral (p.o.)100 mg/kg-0.5 and 4.0611 ± 89132 ± 1226 ± 6[18]
Luteolin-7-O-Glucoside Intravenous (i.v.)10 mg/kg--229 ± 15--[18]
Luteolin-7-O-Glucoside Oral (p.o.)1 g/kg--2109 ± 350-10 ± 2[18]
Luteolin (Total) Oral (p.o.)20 mg/kg1.458.0724.6 (mg·h/L converted)--[15]

Note: Data is compiled from different studies and experimental conditions may vary. Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), T½ (Half-life).

Experimental Protocols

In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a standard method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Phase I CYPs.[8][22]

Objective: To determine the rate of disappearance of a test compound (e.g., luteolin) when incubated with liver microsomes.

Materials:

  • Liver microsomes (human or animal, e.g., rat)[23]

  • Test compound (Luteolin or luteolin glycoside)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[24]

  • NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor for CYP enzymes)[23][24]

  • Incubator set to 37°C[23]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol) to stop the reaction[23]

  • Analytical instrument: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for quantification[23]

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1-10 µM) in phosphate buffer.[8][25]

  • Pre-incubation: The mixture is pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.[22]

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[22][25]

  • Termination: The reaction in each aliquot is immediately stopped by adding an ice-cold quenching solution containing an internal standard. This precipitates the microsomal proteins.[23]

  • Centrifugation: Samples are centrifuged to pellet the precipitated proteins.[23]

  • Analysis: The supernatant, containing the remaining test compound, is analyzed by LC-MS/MS to quantify its concentration.[24]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the elimination rate constant (k) is determined. The intrinsic clearance (CLint) and half-life (t½) are then calculated.[22]

Visualizations

Metabolic_Pathway_Luteolin_Glycoside cluster_gut Intestinal Lumen cluster_liver Hepatocyte (Liver Cell) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism LG Luteolin Glycoside (e.g., Luteolin-7-O-glucoside) L Luteolin (Aglycone) LG->L Hydrolysis (Gut Microbiota β-glucosidases) L_abs Absorbed Luteolin L->L_abs Absorption P1 Oxidized Metabolites (e.g., 6-hydroxyluteolin) L_abs->P1 CYP450 Enzymes (e.g., CYP1B1) P2_gluc Luteolin Glucuronides L_abs->P2_gluc UGTs P2_sulf Luteolin Sulfates L_abs->P2_sulf SULTs P2_meth Methylated Luteolin (Chrysoeriol, Diosmetin) L_abs->P2_meth COMT Excretion Excretion (Bile, Urine) P1->Excretion P2_gluc->Excretion P2_sulf->Excretion P2_meth->Excretion

Caption: Metabolic pathway of a luteolin glycoside.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis arrow arrow A Prepare Microsome Solution (Liver Microsomes + Buffer) D Mix Microsomes and Test Compound A->D B Prepare Test Compound Stock B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Add Cold Acetonitrile + Internal Std) F->G H Centrifuge to Pellet Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The metabolic stability of luteolin glycosides is fundamentally dictated by their initial hydrolysis to the luteolin aglycone by intestinal microbiota. Once the aglycone is released and absorbed, it undergoes rapid and extensive Phase I and, predominantly, Phase II metabolism in the liver, leading to low oral bioavailability[3][16]. While glycosylation can influence solubility and interaction with gut flora, the ultimate systemic exposure is to luteolin and its conjugated metabolites rather than the parent glycoside[20][21]. Therefore, when evaluating the therapeutic potential of different luteolin glycosides, it is crucial to consider the efficiency of hydrolysis and the subsequent metabolic fate of the aglycone, as these factors are the primary determinants of bioavailability and in vivo activity.

References

Safety Operating Guide

Safe Disposal of Luteolin-7-O-gentiobioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Safety Data Summary

The following table summarizes key data for luteolin and luteolin-7-O-glucoside, which can serve as a reference for handling luteolin-7-O-gentiobioside. It is important to note that while the glycoside form may have different properties, the potential hazards of the aglycone (luteolin) should be considered.

PropertyLuteolinLuteolin-7-O-glucoside
CAS Number 491-70-3[1]5373-11-5[2][3]
Molecular Formula C₁₅H₁₀O₆C₂₁H₂₀O₁₁[4]
Molar Mass 286.24 g/mol 448.4 g/mol [2]
Hazard Classification Acute toxicity - oral (Fatal if swallowed), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[1]Not classified as a hazardous substance[2][3]
PBT and vPvB Assessment Not applicable[1]Not a PBT or vPvB substance[2][3]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol is a general guideline for the disposal of luteolin-7-O-gentiobioside. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for specific requirements.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Collection
  • Solid Waste:

    • Carefully sweep or scoop any solid luteolin-7-O-gentiobioside into a designated, clearly labeled chemical waste container.

    • Avoid generating dust. If the compound is a fine powder, consider using a damp paper towel to gently wipe the area, and dispose of the towel as chemical waste.

    • For contaminated items such as weighing paper, pipette tips, and gloves, place them in the same labeled chemical waste container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing luteolin-7-O-gentiobioside in a designated, sealed, and clearly labeled liquid chemical waste container.

    • Do not pour solutions down the drain.[2]

Decontamination of Glassware and Surfaces
  • Rinse contaminated glassware and surfaces with an appropriate solvent (e.g., ethanol or acetone) to dissolve any remaining compound.

  • Collect the rinse solvent as liquid chemical waste.

  • After the initial solvent rinse, wash glassware and surfaces with soap and water.

Waste Storage and Disposal
  • Store the sealed chemical waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Visualizing Disposal and Safety Workflows

To further clarify the procedural steps and logical relationships in the handling and disposal of luteolin-7-O-gentiobioside, the following diagrams have been created using Graphviz.

cluster_prep Preparation cluster_handling Waste Handling cluster_decon Decontamination cluster_disposal Final Disposal ppe Wear Appropriate PPE solid_waste Collect Solid Waste ppe->solid_waste liquid_waste Collect Liquid Waste ppe->liquid_waste decontaminate Decontaminate Surfaces & Glassware solid_waste->decontaminate liquid_waste->decontaminate storage Store Waste Securely decontaminate->storage ehs_disposal Dispose via EHS storage->ehs_disposal

Caption: Disposal Workflow for Luteolin-7-O-gentiobioside.

cluster_hazard_id Hazard Identification cluster_risk_assessment Risk Assessment cluster_action Action no_sds No specific SDS for Luteolin-7-O-gentiobioside related_sds Review SDS of related compounds (Luteolin, Luteolin-7-O-glucoside) no_sds->related_sds assume_caution Assume potential for hazard (based on Luteolin) related_sds->assume_caution low_hazard Note low hazard of glycoside form (Luteolin-7-O-glucoside) related_sds->low_hazard consult_ehs Consult Institutional EHS assume_caution->consult_ehs low_hazard->consult_ehs follow_protocol Follow Standard Chemical Disposal Protocol consult_ehs->follow_protocol

Caption: Decision Logic for Safe Handling Procedures.

References

Personal protective equipment for handling luteolin-7-O-gentiobiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of luteolin-7-O-gentiobioside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of the closely related compounds, luteolin and luteolin-7-O-glucoside, and general best practices for handling powdered chemical compounds in a laboratory setting.

Hazard Assessment

While luteolin-7-O-glucoside is not classified as a hazardous substance, its aglycone, luteolin, is classified with significant health risks.[1][2] Luteolin is considered fatal if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, it is imperative to handle luteolin-7-O-gentiobioside with a high degree of caution, assuming a similar hazard profile to luteolin as a precautionary measure.

Potential Hazards:

  • Acute Oral Toxicity: Potentially fatal if ingested.[1]

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most effective way to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling luteolin-7-O-gentiobioside.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or latex gloves tested according to EN 374 are recommended. Regularly inspect gloves for tears or punctures before and during use.[2][3]
Eyes Safety goggles with side shieldsProvides protection against airborne powder and splashes.[2][3]
Respiratory NIOSH-approved respiratorA filtering half mask (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.[4]
Body Laboratory coatA standard lab coat should be worn to protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

Workflow for Handling Luteolin-7-O-Gentiobioside

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., fume hood) gather_ppe Assemble all required PPE weigh Carefully weigh the powder in a fume hood to contain dust prep_area->weigh Proceed to Handling don_ppe Don PPE in the correct sequence (lab coat, respirator, goggles, gloves) dissolve If dissolving, add solvent slowly to the powder to avoid splashing handle_solutions Handle solutions with care, avoiding splashes decontaminate Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) handle_solutions->decontaminate Proceed to Cleanup dispose_waste Dispose of contaminated waste in a designated hazardous waste container doff_ppe Doff PPE in the reverse order of donning, avoiding self-contamination wash_hands Wash hands thoroughly with soap and water

Caption: Workflow for safe handling of luteolin-7-O-gentiobioside.

Disposal Plan

Proper disposal of luteolin-7-O-gentiobioside and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Solid Waste: All unused powdered luteolin-7-O-gentiobioside and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing luteolin-7-O-gentiobioside should be collected in a designated hazardous liquid waste container. Do not dispose of solutions down the drain.

  • Contaminated PPE: Disposable gloves, masks, and any other contaminated disposable items should be placed in the hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with luteolin-7-O-gentiobioside.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.